9,10-Dihydroxystearic acid
Beschreibung
9,10-Dihydroxystearic acid has been reported in Apis cerana and Trypanosoma brucei with data available.
structure given in first source; reaction product of 9,10-epoxystearic acid incubated with Vicia Sativa microsomes with or without NADPH
Eigenschaften
IUPAC Name |
9,10-dihydroxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACHUYIREGFMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870475 | |
| Record name | 9,10-Dihydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-87-6, 93923-70-7 | |
| Record name | 9,10-Dihydroxystearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydroxystearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dihydroxystearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Dihydroxyoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-dihydroxystearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 9,10-Dihydroxystearic Acid: From Discovery to Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Dihydroxystearic acid (DHSA), a dihydroxy fatty acid derived from the oxidation of oleic acid, has garnered significant scientific interest due to its diverse biological activities. Initially characterized as a simple oxidation product, contemporary research has illuminated its roles in crucial cellular signaling pathways, implicating it as a modulator of metabolic and inflammatory responses. This technical guide provides a comprehensive overview of the discovery and history of DHSA, detailed experimental protocols for its synthesis, a compilation of its physicochemical and biological properties, and an in-depth exploration of its interactions with key signaling molecules, including Peroxisome Proliferator-Activated Receptors (PPARs) and the NLRP3 inflammasome. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Discovery and History
The history of this compound is intrinsically linked to the study of oleic acid oxidation. While the exact moment of its initial discovery is not pinpointed to a single event or individual, its presence as a product of oleic acid oxidation has been known for over a century. Early studies in the late 19th and early 20th centuries focused on the chemical transformation of unsaturated fatty acids.
A significant milestone in the study of DHSA was the work of Daniel Swern and his colleagues in the 1940s and 1950s. Their research extensively detailed methods for the hydroxylation of oleic acid to produce this compound, laying the groundwork for its efficient synthesis and subsequent investigation. A 1951 patent by Swern and Knight described a process for oxidizing oleic acid to produce DHSA, among other products.[1] Initially, DHSA was primarily of interest for its chemical properties and potential industrial applications. However, in recent decades, its biological significance has come to the forefront. Researchers have identified DHSA as an endogenous signaling molecule that can modulate key cellular pathways involved in metabolism and inflammation.
Quantitative Data
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₆O₄ | [2][3] |
| Molecular Weight | 316.48 g/mol | [2][3] |
| CAS Number | 120-87-6 | [2][3] |
| Melting Point | 90-136 °C (Isomer dependent) | [4] |
| Boiling Point | 481.6 ± 25.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Solubility | DMF: 25 mg/mL, DMSO: 10 mg/mL, Ethanol (B145695): 5 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL | [2] |
Biological Activity
| Parameter | Observation | Concentration/Dosage | Model System | Reference(s) |
| PPARα Activation | Activates PPARα | 50-100 µM | CV-1 cells | [2] |
| PPARγ Activation | Activates PPARγ in a dose-dependent manner | 50-100 µM | CV-1 cells | [6] |
| Blood Glucose Levels | Decreases blood glucose levels | 4% in diet | High-fat diet-fed KKAy diabetic mice | [2][6] |
| Insulin (B600854) Sensitivity | Increases insulin sensitivity | 4% in diet | High-fat diet-fed KKAy diabetic mice | [2][6] |
| Body Weight | Decreases body weight | 4% in diet | High-fat diet-fed KKAy diabetic mice | [2] |
| NLRP3 Interaction | Shows strong interaction with NLRP3 (inflammasome) | Not specified | In silico molecular docking | [7] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the oxidation of oleic acid. Several methods have been established, with variations in oxidizing agents and catalysts.
Synthesis via Performic Acid Oxidation
This method, based on the work of Swern et al., involves the in situ generation of performic acid from formic acid and hydrogen peroxide.
Materials:
-
Oleic acid
-
Formic acid (98-100%)
-
30% Hydrogen peroxide
-
3N Sodium hydroxide (B78521)
-
3N Hydrochloric acid
-
95% Ethanol
Procedure:
-
To a well-stirred mixture of oleic acid and formic acid at 25°C, slowly add 30% hydrogen peroxide.
-
Maintain the reaction temperature at 40°C. The reaction is mildly exothermic.
-
After the peroxide is consumed (approximately 1.5-4 hours), remove the formic acid by distillation under reduced pressure.
-
Heat the residue with an excess of 3N aqueous sodium hydroxide at 100°C for 1 hour to saponify the intermediate hydroxyformoxystearic acids.
-
Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring to precipitate the crude this compound.
-
Wash the solid product with hot water to remove residual salts.
-
Recrystallize the crude product from 95% ethanol to yield purified this compound.[8]
Synthesis via Potassium Permanganate (B83412) Oxidation
This method provides a route to erythro-9,10-dihydroxystearic acid.
Materials:
-
Oleic acid
-
Sodium hydroxide
-
1% Potassium permanganate solution
-
Sodium sulfite (B76179) or sodium disulfite
-
Concentrated hydrochloric acid
-
Petroleum ether (60-80°C)
-
Ethanol
Procedure:
-
Dissolve oleic acid in an aqueous solution of sodium hydroxide with heating to form a clear solution.
-
Cool the solution and add 1% potassium permanganate solution while maintaining the temperature at 10°C.
-
After 5 minutes, add solid sodium sulfite or sodium disulfite to reduce the excess potassium permanganate.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration and wash with petroleum ether to remove unreacted oleic acid and other impurities.
-
Recrystallize the crude product from ethanol to obtain pure erythro-9,10-dihydroxystearic acid.[9]
Signaling Pathways
This compound has been identified as a signaling molecule that interacts with key regulators of metabolism and inflammation.
PPARα and PPARγ Activation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. DHSA has been shown to activate both PPARα and PPARγ.
-
PPARα Activation: As a PPARα agonist, DHSA can influence the expression of genes involved in fatty acid oxidation.[2] This includes genes encoding for enzymes required for the beta-oxidation of fatty acids in the mitochondria and peroxisomes.
-
PPARγ Activation: Activation of PPARγ by DHSA is particularly relevant to its effects on glucose metabolism.[6] PPARγ is a master regulator of adipogenesis and plays a crucial role in insulin sensitization. Its activation can lead to an increased expression of genes that promote glucose uptake and utilization in adipose tissue.
The downstream effects of PPAR activation by DHSA are illustrated in the following diagrams:
Interaction with the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.
Recent in silico studies have suggested a strong interaction between this compound and the NLRP3 protein.[7] While the precise nature of this interaction (activation or inhibition) is still under investigation, the modulation of the NLRP3 inflammasome by fatty acids is an active area of research. Saturated fatty acids have been shown to activate the NLRP3 inflammasome, whereas unsaturated fatty acids can have an inhibitory effect.[9][10] Given that DHSA is a dihydroxy-saturated fatty acid, its effect could be complex. The potential interaction of DHSA with the NLRP3 inflammasome highlights its possible role in modulating inflammatory responses.
The canonical activation of the NLRP3 inflammasome is a two-step process, which could be a point of modulation by DHSA:
Conclusion and Future Directions
This compound has transitioned from being a mere curiosity of fatty acid chemistry to a recognized bioactive lipid with significant potential in modulating key metabolic and inflammatory pathways. Its ability to activate PPARα and PPARγ underscores its relevance in the context of metabolic diseases such as type 2 diabetes and dyslipidemia. Furthermore, its putative interaction with the NLRP3 inflammasome opens new avenues for its investigation as an immunomodulatory agent.
Future research should focus on elucidating the precise molecular mechanisms underlying the biological activities of DHSA. This includes identifying the specific downstream target genes regulated by DHSA-mediated PPAR activation and characterizing the exact nature of its interaction with the NLRP3 inflammasome. Further in vivo studies are warranted to validate the therapeutic potential of DHSA in various disease models. A deeper understanding of the structure-activity relationship of DHSA and its derivatives could also pave the way for the development of novel therapeutic agents for metabolic and inflammatory disorders.
References
- 1. pnas.org [pnas.org]
- 2. Fatty Acid Regulation of NLRP3 Inflammasome Activity [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipid-protein interactions regulating the canonical and the non-canonical NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unsaturated fatty acids prevent activation of NLRP3 inflammasome in human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of 9,10-Dihydroxystearic Acid in Plant Cutin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The plant cuticle, a protective barrier covering the aerial surfaces of plants, is primarily composed of cutin, a complex polyester (B1180765) of fatty acids. Among the various cutin monomers, the C18 family, and specifically 9,10-dihydroxystearic acid (DHSA), are emerging as molecules with significant biological roles beyond structural components. This technical guide provides an in-depth analysis of the current understanding of this compound's function in plant cutin, with a focus on its biosynthesis, its role as a signaling molecule in plant defense, and the experimental protocols used for its study. Recent evidence strongly suggests that cutin monomers, released upon pathogen attack, can act as Damage-Associated Molecular Patterns (DAMPs), triggering a cascade of immune responses. This guide will detail the known signaling pathways and provide methodologies for their investigation, offering valuable insights for researchers in plant biology and professionals in drug development exploring novel pathways for disease resistance.
Introduction
The plant cuticle is the first line of defense against a multitude of environmental stresses, including pathogen invasion, UV radiation, and water loss. Its structural integrity is largely dependent on the composition of its primary polymeric component, cutin. Cutin is a heteropolymer predominantly made of C16 and C18 hydroxy and epoxy fatty acids. This compound, a derivative of oleic acid, is a key component of the C18 family of cutin monomers in many plant species. While its structural contribution to the cutin polymer has been long recognized, recent research has unveiled its potential role as a signaling molecule, actively participating in the plant's defense mechanisms. This guide synthesizes the current knowledge on the multifaceted role of this compound in plant biology.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that occurs in the epidermal cells of plants. The pathway begins with oleic acid (a C18:1 fatty acid) and involves key hydroxylation and epoxidation steps.
Key Enzymes and Reactions
-
ω-Hydroxylation: The initial step in the biosynthesis of many C18 cutin monomers is the hydroxylation of oleic acid at the terminal (ω) carbon, producing 18-hydroxyoleic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase [1].
-
Epoxidation: The double bond of 18-hydroxyoleic acid is then epoxidized to form 9,10-epoxy-18-hydroxy stearic acid. This epoxidation is also thought to be catalyzed by a cytochrome P450-dependent enzyme [1].
-
Hydration: The final step is the hydration of the epoxide ring of 9,10-epoxy-18-hydroxy stearic acid to yield 9,10,18-trihydroxystearic acid. However, the formation of this compound involves the hydration of 9,10-epoxystearic acid, a precursor that may not have undergone ω-hydroxylation. This hydration is catalyzed by an epoxide hydrolase [1]. Microsomal fractions from Vicia sativa seedlings have been shown to catalyze the NADPH-dependent ω-hydroxylation of this compound to 9,10,18-trihydroxystearic acid, indicating that hydroxylation can also occur after the formation of the dihydroxy structure[1].
Experimental Workflow for Biosynthesis Analysis
The following workflow outlines a general approach to studying the biosynthesis of this compound.
Quantitative Data on Cutin Composition
The abundance of this compound varies significantly among plant species and even between different tissues of the same plant. The following tables summarize the available quantitative data on the cutin composition of Arabidopsis thaliana, Solanum lycopersicum (tomato), and Zea mays (maize). It is important to note that many studies group dihydroxy fatty acids together, and specific quantification of this compound is often not provided.
| Plant Species | Organ | Major Cutin Monomers | This compound Content | Reference |
| Arabidopsis thaliana | Stem | octadeca-cis-6, cis-9-diene-1,18-dioate, 10,16-dihydroxy-palmitate | Not specifically quantified | [2] |
| Arabidopsis thaliana | Leaf | octadeca-cis-6, cis-9-diene-1,18-dioate, 10,16-dihydroxy-palmitate | Not specifically quantified | [2] |
| Solanum lycopersicum (Tomato) | Fruit Cuticle | 9(10),16-dihydroxyhexadecanoic acid | Present, but not individually quantified in most studies. One study on wild tomato species showed 9,10,18-trihydroxy octadecanoic acid accounts for 6-10% in some species. | [3][4] |
| Zea mays (Maize) | Leaf | Dihydroxyhexadecanoic acid, C18 hydroxy and hydroxy-epoxy acids | Released from leaves upon saponification, but specific quantitative data is limited. | [5][6][7] |
Note: The data presented is a summary of available literature. The methods of cutin analysis and quantification may vary between studies.
Biological Role of this compound as a Signaling Molecule
Upon pathogen attack, fungal enzymes such as cutinases can degrade the cutin polymer, releasing cutin monomers into the apoplast. These monomers can then be perceived by the plant as "danger" signals, or Damage-Associated Molecular Patterns (DAMPs), initiating a cascade of immune responses.
The DAMP Signaling Pathway
The perception of cutin monomers at the cell surface is thought to be mediated by receptor-like kinases (RLKs) , although a specific receptor for this compound has not yet been identified. L-type lectin domain-containing RLKs are potential candidates for perceiving such lipid-derived signals. Upon binding of the ligand, the RLK likely initiates a signaling cascade involving:
-
Calcium Influx: A rapid increase in cytosolic Ca2+ concentration.
-
Reactive Oxygen Species (ROS) Burst: Production of ROS, such as hydrogen peroxide (H2O2), by plasma membrane-localized NADPH oxidases.
-
Mitogen-Activated Protein Kinase (MAPK) Cascade Activation: Phosphorylation and activation of a MAPK cascade, which in turn phosphorylates downstream targets, including transcription factors.
-
Transcriptional Reprogramming: Changes in the expression of defense-related genes, leading to the production of antimicrobial compounds and reinforcement of the cell wall.
Experimental Protocols
Investigating the signaling role of this compound requires a suite of molecular and biochemical assays. Detailed protocols for some of the key experiments are provided below.
Cutin Monomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the depolymerization of cutin and subsequent analysis of the resulting monomers.
Materials:
-
Plant tissue (e.g., leaves, fruit peels)
-
Chloroform (B151607), Methanol (B129727), Sulfuric acid
-
Sodium methoxide (B1231860) solution
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
Pyridine
-
Internal standard (e.g., methyl heptadecanoate)
-
GC-MS system
Procedure:
-
Delipidation: Thoroughly wash and dry the plant tissue. Extract soluble waxes by immersing the tissue in chloroform:methanol (2:1, v/v) with agitation. Repeat until the solvent remains clear.
-
Depolymerization: Dry the delipidated tissue and subject it to transesterification with 3 N methanolic-HCl or sodium methoxide in methanol at 60-80°C for several hours to overnight.
-
Extraction of Monomers: After cooling, add water and extract the fatty acid methyl esters with chloroform or hexane.
-
Derivatization: Evaporate the solvent and derivatize the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters by reacting with BSTFA in pyridine.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable column (e.g., DB-5ms) and temperature program to separate the monomers. Identify the peaks based on their mass spectra and retention times compared to standards. Quantify the amount of each monomer relative to the internal standard.
Reactive Oxygen Species (ROS) Burst Assay
This assay measures the production of ROS in plant tissues in response to elicitors.
Materials:
-
Plant leaf discs
-
Luminol (B1675438), Horseradish peroxidase (HRP)
-
This compound solution (elicitor)
-
Microplate luminometer
Procedure:
-
Tissue Preparation: Cut small discs from mature plant leaves and float them on water overnight in a 96-well plate to reduce wounding-induced ROS.
-
Assay Solution: Prepare an assay solution containing luminol and HRP in a suitable buffer.
-
Measurement: Replace the water with the assay solution. Measure the background luminescence for a few minutes.
-
Elicitation: Add the this compound solution to each well to the desired final concentration.
-
Data Acquisition: Immediately start measuring the luminescence in a microplate luminometer, taking readings every 1-2 minutes for at least 30-60 minutes. An increase in luminescence indicates ROS production.
MAPK Activation Assay
This assay detects the phosphorylation and activation of MAPKs using immunoblotting.
Materials:
-
Plant seedlings or leaf discs
-
This compound solution (elicitor)
-
Protein extraction buffer
-
Anti-phospho-p44/42 MAPK (Erk1/2) antibody
-
SDS-PAGE and western blotting equipment
Procedure:
-
Treatment: Treat plant seedlings or leaf discs with the this compound solution for various time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder. Extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and probe it with a primary antibody that specifically recognizes the phosphorylated (active) form of MAPKs (e.g., anti-phospho-p44/42 MAPK).
-
Visualization: Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the activated MAPKs. An increase in the band intensity corresponding to the expected molecular weight of the MAPK indicates activation.
Calcium Influx Assay
This assay measures changes in intracellular calcium concentration using fluorescent dyes.
Materials:
-
Plant protoplasts or intact roots
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM)
-
This compound solution (elicitor)
-
Fluorescence microscope or plate reader
Procedure:
-
Dye Loading: Incubate the plant protoplasts or roots with the calcium indicator dye in the dark. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.
-
Washing: Wash the cells or tissue to remove excess extracellular dye.
-
Measurement: Mount the sample on a fluorescence microscope or place it in a fluorescence plate reader.
-
Elicitation: Add the this compound solution and immediately start recording the fluorescence.
-
Data Analysis: For ratiometric dyes like Fura-2 and Indo-1, measure the fluorescence emission at two different wavelengths and calculate the ratio. An increase in the ratio indicates an increase in intracellular calcium concentration.
Conclusion and Future Perspectives
This compound, a key component of the plant cutin, is increasingly recognized for its role beyond a mere structural element. The evidence for cutin monomers acting as DAMPs to trigger plant immunity is compelling, opening up new avenues for understanding plant-pathogen interactions. While the specific signaling activity of this compound requires further direct investigation, the experimental frameworks outlined in this guide provide the necessary tools for such studies.
Future research should focus on:
-
Specific quantification of this compound in the cutin of a wider range of plant species and under different stress conditions.
-
Identification of the specific receptor(s) that perceive this compound and other cutin monomers.
-
Elucidation of the complete signaling cascade from receptor activation to the downstream transcriptional changes.
-
Exploring the potential of this compound and its derivatives as novel, natural plant defense activators for agricultural applications.
A deeper understanding of the biological role of this compound will not only advance our fundamental knowledge of plant biology but also hold promise for the development of innovative strategies to enhance crop resilience and sustainability.
References
- 1. xpublication.com [xpublication.com]
- 2. Receptor-like cytoplasmic kinases mediated signaling in plant immunity: convergence and divergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fruit cuticles of wild tomato species exhibit architectural and chemical diversity, providing a new model for studying the evolution of cuticle function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cutin polymer matrix undergoes a fine architectural tuning from early tomato fruit development to ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure‐function analysis of the maize bulliform cell cuticle and its potential role in dehydration and leaf rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
9,10-Dihydroxystearic Acid: A Novel Signaling Molecule in Metabolic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9,10-Dihydroxystearic acid (9,10-diHSA), a dihydroxy fatty acid derived from oleic acid, is emerging as a significant signaling molecule with potent effects on metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of 9,10-diHSA, focusing on its role in glucose metabolism, insulin (B600854) sensitivity, and its potential as a therapeutic target. This document details the molecular mechanisms of action, including the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and putative signaling through the G-protein coupled receptor GPR132. Furthermore, this guide presents detailed experimental protocols for key assays, quantitative data from preclinical studies, and visual representations of the relevant signaling and biosynthetic pathways to facilitate further research and drug development in the field of metabolic diseases.
Introduction
Metabolic disorders, including type 2 diabetes and obesity, represent a growing global health crisis. The identification of endogenous signaling molecules that regulate metabolic homeostasis is crucial for the development of novel therapeutic strategies. This compound (9,10-diHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, has been identified as a bioactive lipid with promising metabolic benefits.[1][2] This document serves as a technical resource, consolidating the current knowledge on 9,10-diHSA's role as a signaling molecule in metabolic pathways.
Biosynthesis of this compound
9,10-diHSA is synthesized in mammals from the abundant monounsaturated fatty acid, oleic acid, through a two-step enzymatic process involving cytochrome P450 (CYP) enzymes and soluble epoxide hydrolase (sEH).[3][4]
-
Step 1: Epoxidation: Cytochrome P450 epoxygenases, such as CYP2J2, CYP2C8, and CYP2C9, catalyze the epoxidation of the double bond in oleic acid to form 9,10-epoxystearic acid (also known as 9,10-EpOME).[3]
-
Step 2: Hydrolysis: The epoxide ring of 9,10-epoxystearic acid is then hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.[3]
Molecular Mechanisms of Action
9,10-diHSA exerts its effects on metabolic pathways through multiple mechanisms, primarily involving the nuclear receptor PPARγ and the G-protein coupled receptor GPR132.
Activation of PPARγ
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity. 9,10-diHSA has been shown to be a ligand for PPARγ, activating it in a dose-dependent manner.[1][2]
-
Mechanism: Upon binding to 9,10-diHSA, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.
-
Downstream Effects: Activation of PPARγ by 9,10-diHSA is believed to contribute to its beneficial effects on glucose tolerance and insulin sensitivity.[1] This includes the regulation of genes involved in glucose uptake (e.g., GLUT4), fatty acid metabolism, and adipokine secretion.
GPR132 (G2A) Signaling
GPR132, also known as G2A, is a G-protein coupled receptor that has been identified as a receptor for oxidized fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE), a molecule structurally similar to 9,10-diHSA.[5][6] While direct binding of 9,10-diHSA to GPR132 requires further confirmation, the structural similarity suggests it is a plausible target. Activation of GPR132 can lead to various downstream signaling cascades.
-
Potential Mechanism: As a Gq-coupled receptor, GPR132 activation would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] GPR132 has also been shown to couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[8]
Quantitative Data
The metabolic effects of 9,10-diHSA have been quantified in both in vitro and in vivo studies.
Table 1: In Vitro PPARγ Activation by 9,10-diHSA
| Concentration (µM) | PPARγ Activation | Cell Line | Notes | Reference |
| 5-20 | No significant activation | CV-1 | - | [1][2] |
| 50 | Dose-dependent | CV-1 | Activation observed | [1][2] |
| 100 | activation | CV-1 | Activation is lower than rosiglitazone (B1679542) | [1][2] |
Table 2: In Vivo Effects of 9,10-diHSA in KKAy Diabetic Mice
| Treatment Group | Blood Glucose (0.5h post-glucose) | Blood Glucose (1h post-glucose) | Area Under Glucose Curve | Insulin Sensitivity (0.5h & 1h post-insulin) | Body Weight | Reference |
| 4% DHSA Diet | Significantly lower | Significantly lower | Significantly lower | Significantly higher (lower blood glucose) | Significantly lower | [1][3] |
| 2% DHSA Diet | No significant difference | No significant difference | No significant difference | No significant difference | No significant difference | [1][3] |
| 4% Olive Oil Diet | Control | Control | Control | Control | Control | [1][3] |
| 4% Corn Oil Diet | Control | Control | Control | Control | Control | [1][3] |
Note: Specific mean and standard deviation values for blood glucose levels were not available in the cited English abstract. The results are presented as reported by the authors.[1][3]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in KKAy Mice
This protocol is based on the methodology described for metabolic studies in KKAy mice.[1][9]
Objective: To assess the effect of 9,10-diHSA on glucose tolerance.
Materials:
-
Male KKAy mice
-
High-fat diet (control)
-
High-fat diet supplemented with 2% or 4% 9,10-diHSA
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needle
Procedure:
-
Acclimatize 48 male KKAy mice for one week.
-
Randomly divide the mice into four groups (n=12 per group): 4% DHSA, 2% DHSA, 4% Olive Oil (control), and 4% Corn Oil (control).
-
Feed the mice their respective diets for 5 weeks.
-
After 5 weeks, fast the mice overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg body weight glucose solution via oral gavage.
-
Measure blood glucose levels at 30, 60, and 120 minutes post-gavage.
-
Calculate the area under the curve (AUC) for glucose concentration over time.
PPARγ Transactivation Assay
This protocol describes a luciferase reporter assay to measure the activation of PPARγ in response to 9,10-diHSA.[10][11][12]
Objective: To quantify the dose-dependent activation of PPARγ by 9,10-diHSA.
Materials:
-
CV-1 cells (or other suitable cell line, e.g., HEK293)
-
DMEM with 10% FBS
-
PPARγ expression vector
-
Luciferase reporter vector with PPREs
-
Transfection reagent (e.g., Lipofectamine)
-
9,10-diHSA stock solution in DMSO
-
Rosiglitazone (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed CV-1 cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 9,10-diHSA (e.g., 5, 10, 20, 50, 100 µM), rosiglitazone (positive control), or DMSO (vehicle control).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration to account for differences in transfection efficiency and cell number.
Potential Therapeutic Implications and Future Directions
The ability of 9,10-diHSA to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes highlights its potential as a therapeutic agent.[1] Its dual mechanism of action through PPARγ activation and potential GPR132 signaling offers a multi-faceted approach to metabolic regulation.
Future research should focus on:
-
Elucidating the GPR132 signaling pathway: Confirming the direct binding of 9,10-diHSA to GPR132 and delineating the complete downstream signaling cascade is a critical next step.
-
Investigating effects on brown adipose tissue (BAT): While not yet directly demonstrated, the role of other FAHFAs in thermogenesis suggests that 9,10-diHSA may also activate BAT, providing another avenue for improving metabolic health.
-
Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of 9,10-diHSA is essential for its development as a drug.
-
Clinical trials: Ultimately, human clinical trials are needed to validate the safety and efficacy of 9,10-diHSA in patients with metabolic disorders.
Conclusion
This compound is a promising endogenous signaling molecule with significant potential for the treatment of metabolic diseases. Its ability to improve insulin sensitivity and glucose metabolism through the activation of PPARγ and potentially GPR132 makes it an attractive target for further investigation and drug development. The detailed protocols and data presented in this technical guide provide a foundation for researchers to explore the full therapeutic potential of this novel bioactive lipid.
References
- 1. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 [pubmed.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo induction of brown adipocyte uncoupling protein (thermogenin) by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Ca2+ Responses by Gαi- and Gαq-coupled G-protein-coupled Receptors Require a Single PLCβ Isoform That Is Sensitive to Both Gβγ and Gαq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beckman.com [beckman.com]
- 10. korambiotech.com [korambiotech.com]
- 11. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nutraceuticals in Brown Adipose Tissue Activation [mdpi.com]
9,10-Dihydroxystearic Acid: An Endogenous Mammalian Metabolite with Key Signaling Roles
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Focus: Endogenous Nature and Biological Functionality of 9,10-Dihydroxystearic Acid in Mammals
Abstract
This compound (9,10-DHSA) is an oxidized lipid metabolite derived from oleic acid, the most abundant monounsaturated fatty acid in mammals. Historically viewed as a simple product of fatty acid oxidation, emerging evidence now firmly establishes 9,10-DHSA as an endogenous metabolite in mammalian systems. Its synthesis is orchestrated by a sequential enzymatic cascade involving cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH). Beyond its mere presence, 9,10-DHSA exhibits significant biological activity, notably as an activator of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis. This technical guide provides an in-depth exploration of the endogenous nature of 9,10-DHSA in mammals, detailing its biosynthetic pathway, methods for its quantification, and its role as a signaling molecule. This document is intended to serve as a comprehensive resource for researchers in lipid biology, metabolic diseases, and drug discovery.
Endogenous Biosynthesis of this compound
The production of 9,10-DHSA in mammals is a two-step enzymatic process initiated from oleic acid (Figure 1).
Step 1: Epoxidation of Oleic Acid by Cytochrome P450 Monooxygenases
The first and rate-limiting step is the epoxidation of the double bond in oleic acid to form cis-9,10-epoxystearic acid. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases.[1] Studies have shown that liver microsomes from various mammalian species, including rats, rabbits, and humans, can perform this conversion, highlighting the conserved nature of this pathway.[1] While multiple CYP isoforms can metabolize fatty acids, specific isoforms such as CYP2C9 and CYP2J2 have been implicated in the epoxidation of unsaturated fatty acids, including oleic acid.[2][3]
Step 2: Hydrolysis of cis-9,10-Epoxystearic Acid by Soluble Epoxide Hydrolase
The resulting epoxide is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to form threo-9,10-dihydroxystearic acid.[4][5] Mammalian sEH is ubiquitously expressed, with high levels found in the liver and other tissues. The hydrolysis of fatty acid epoxides is a critical step in regulating their biological activity, as the diol products often have distinct signaling properties from their epoxide precursors.[6] The stereochemical features of this hydrolysis have been characterized in rat liver, confirming the endogenous production of 9,10-DHSA.[4][5]
Quantitative Analysis of Endogenous this compound
The confirmation of 9,10-DHSA as an endogenous metabolite has been substantiated by the development of sensitive analytical methods for its detection and quantification in biological matrices. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose.[7]
Table 1: Summary of Quantitative Data for Endogenous Hydroxystearic Acids
| Analyte | Matrix | Species | Concentration/Level | Method | Reference |
| 9- and 10-Hydroxystearic acids | Cell extracts (Colonic Neoplasms) | Human | Detected and quantified (free and conjugated fractions) | GC-MS | [7] |
| Palmitoleic acid (16:1n-7) | Adipose tissue | Human | Mean: 16.5% of total fatty acids | Gas-liquid chromatography | [8] |
| Oleic acid (18:1n-9) | Adipose tissue | Human | Mean: 44.8% of total fatty acids | Gas-liquid chromatography | [8] |
| Palmitic acid (16:0) | Adipose tissue | Human | Mean: 21.8% of total fatty acids | Gas-liquid chromatography | [8] |
| Stearic acid (18:0) | Adipose tissue | Human | Mean: 3.5% of total fatty acids | Gas-liquid chromatography | [8] |
| Various Free Fatty Acids | Plasma | Human | C16:0: 66.44 nmol/mL, C18:1: 38.91 nmol/mL, C18:0: 18.92 nmol/mL | LC-HRMS | [9] |
| Docosahexaenoic acid (DHA) | Brain | Rat | ~2.5 mg/g wet weight | Not specified | [10][11] |
Note: Specific quantitative data for endogenous 9,10-DHSA levels in various tissues and plasma are not yet widely available in the literature. The table includes data on related fatty acids to provide context on the lipid composition of these tissues.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the method described by Bertucci et al. (2002) for the analysis of 9- and 10-hydroxystearic acids in cellular extracts.[7]
I. Sample Preparation and Lipid Extraction:
-
Harvest cultured cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in a known volume of phosphate-buffered saline (PBS).
-
Perform lipid extraction using a modified Folch method with a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Add an internal standard (e.g., a deuterated analog of DHSA) to the extraction solvent for accurate quantification.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
II. Saponification and Derivatization:
-
To analyze both free and esterified 9,10-DHSA, perform saponification of the lipid extract using methanolic NaOH.
-
Acidify the sample and extract the free fatty acids with an organic solvent.
-
Derivatize the hydroxyl and carboxyl groups to increase volatility for GC-MS analysis. This typically involves a two-step process:
-
Esterification of the carboxylic acid group to form a methyl ester using a reagent like diazomethane (B1218177) or BF3-methanol.
-
Silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
III. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature gradient program to achieve optimal separation of the analytes.
-
The mass spectrometer is typically operated in electron impact (EI) or chemical ionization (CI) mode.
-
For quantitative analysis, selected ion monitoring (SIM) is used to monitor specific fragment ions of the derivatized 9,10-DHSA and the internal standard.
-
Construct a calibration curve using known concentrations of derivatized 9,10-DHSA standard to quantify the endogenous levels in the sample.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Reporter Gene Assay
This protocol provides a general framework for assessing the activation of PPARγ by 9,10-DHSA using a luciferase reporter assay. Specific details may vary depending on the cell line and reporter construct used.[12][13][14][15]
I. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T, HepG2, or CV-1) in appropriate growth medium.
-
Co-transfect the cells with two plasmids:
-
A plasmid expressing the ligand-binding domain (LBD) of human or mouse PPARγ fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the corresponding DNA-binding domain (e.g., a GAL4 upstream activation sequence).
-
-
Include a co-transfection with a plasmid expressing a constitutively active reporter (e.g., β-galactosidase) to normalize for transfection efficiency.
II. Treatment with 9,10-DHSA:
-
After transfection, seed the cells into a multi-well plate.
-
Prepare a series of dilutions of 9,10-DHSA in the appropriate cell culture medium. A concentration range of 1 to 100 µM is a reasonable starting point based on previous studies.[16]
-
Include appropriate controls: a vehicle control (e.g., DMSO) and a positive control (a known PPARγ agonist like rosiglitazone).
-
Remove the culture medium from the cells and add the medium containing the different concentrations of 9,10-DHSA or controls.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
III. Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure the activity of the co-transfected normalization reporter (e.g., β-galactosidase).
-
Normalize the luciferase activity to the activity of the internal control reporter.
-
Plot the normalized luciferase activity as a function of the 9,10-DHSA concentration to determine the dose-response relationship and the EC50 value.
Signaling Pathways of this compound
The primary signaling role of 9,10-DHSA identified to date is its ability to activate the nuclear receptor PPARγ.[16]
Activation of PPARγ
PPARγ is a ligand-activated transcription factor that plays a pivotal role in regulating glucose homeostasis, lipid metabolism, and inflammation. Upon binding to a ligand such as 9,10-DHSA, PPARγ undergoes a conformational change, leading to the recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARγ by 9,10-DHSA has been demonstrated to improve glucose tolerance and insulin (B600854) sensitivity in animal models of diabetes.[16] This suggests that endogenous 9,10-DHSA may function as a signaling molecule to help maintain metabolic balance.
Conclusion and Future Directions
The recognition of this compound as an endogenous metabolite in mammals marks a significant advancement in our understanding of lipid metabolism and signaling. Its biosynthesis from the abundant precursor oleic acid via a defined enzymatic pathway, coupled with its ability to activate the key metabolic regulator PPARγ, positions 9,10-DHSA as a molecule of considerable interest for both basic and translational research.
Future research should focus on several key areas:
-
Comprehensive Quantification: Establishing a detailed profile of endogenous 9,10-DHSA levels across a wide range of mammalian tissues and in various physiological and pathological states.
-
Elucidation of Specific CYP Isoforms: Identifying the specific cytochrome P450 enzymes responsible for the initial epoxidation of oleic acid in different tissues.
-
Exploration of Additional Signaling Roles: Investigating potential interactions of 9,10-DHSA with other cellular receptors and signaling pathways beyond PPARγ.
-
Therapeutic Potential: Evaluating the pharmacological potential of 9,10-DHSA and its synthetic analogs for the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.
This technical guide provides a foundational understanding of 9,10-DHSA as an endogenous mammalian metabolite. It is hoped that this resource will stimulate further investigation into the multifaceted roles of this intriguing lipid molecule in health and disease.
References
- 1. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxidation of C18 unsaturated fatty acids by cytochromes P4502C2 and P4502CAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric binding and metabolism of polyunsaturated fatty acids (PUFAs) by CYP2J2 epoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemical features of the hydrolysis of 9,10-epoxystearic acid catalysed by plant and mammalian epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adipose tissue palmitoleic acid and obesity in humans: does it behave as a lipokine?1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Threshold changes in rat brain docosahexaenoic acid incorporation and concentration following graded reductions in dietary alpha-linolenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Threshold changes in rat brain docosahexaenoic acid incorporation and concentration following graded reductions in dietary alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of naturally occurring 9,10-Dihydroxystearic acid (erythro vs. threo)
An In-depth Examination of the Erythro vs. Threo Isomers for Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dihydroxystearic acid (DHSA) is a C18 saturated fatty acid bearing hydroxyl groups at the 9th and 10th carbon positions. The presence of two chiral centers at these positions gives rise to two diastereomeric pairs of enantiomers: the erythro and threo forms. The stereochemistry of naturally occurring DHSA has been a subject of investigation, with different isomers identified in various biological sources. This technical guide provides a comprehensive overview of the stereochemistry of naturally occurring this compound, focusing on the distinction between the erythro and threo isomers, their quantitative properties, relevant experimental protocols, and their interaction with cellular signaling pathways.
Stereochemistry: Erythro vs. Threo
The terms erythro and threo are used to describe the relative configuration of adjacent chiral centers. In the context of this compound, when the carbon chain is drawn in a Fischer projection, the erythro isomer has the two hydroxyl groups on opposite sides, while the threo isomer has them on the same side.
Naturally, the (+)-threo isomer of this compound has been identified in certain fungi, notably in species of Claviceps, such as Claviceps purpurea. In contrast, the enzymatic hydrolysis of cis-9,10-epoxystearic acid in plants, for instance by soybean epoxide hydrolase, stereospecifically yields threo-9R,10R-dihydroxystearic acid. This highlights that the stereochemical outcome of DHSA in nature is dependent on its biosynthetic origin.
Quantitative Data Presentation
A summary of the key quantitative data for the erythro and threo isomers of this compound is presented in the table below for ease of comparison.
| Property | rac-erythro-9,10-Dihydroxystearic Acid | rac-threo-9,10-Dihydroxystearic Acid |
| Molecular Formula | C₁₈H₃₆O₄ | C₁₈H₃₆O₄ |
| Molecular Weight | 316.48 g/mol | 316.48 g/mol |
| Melting Point | 80-85 °C[1] | 92-94 °C |
| Solubility | Soluble in ethanol (B145695), chloroform, and dichloromethane.[1] | Soluble in DMSO and Methanol (with sonication). |
| Appearance | White solid[1] | White to off-white solid. |
| Optical Rotation [α]ᴅ | Optically active enantiomers exist, but racemic mixture is 0°. Specific rotation for (+)-erythro is reported as +23.6°. | Optically active enantiomers exist, but racemic mixture is 0°. Specific rotation for (+)-threo is reported as +22.8°. |
Experimental Protocols
Synthesis of erythro-9,10-Dihydroxystearic Acid from Oleic Acid
This protocol describes the synthesis of the erythro isomer via the hydroxylation of oleic acid.
Materials:
-
Oleic acid (technical grade, ~90%)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium sulfite (B76179) or sodium bisulfite
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (95%)
-
Petroleum ether (60-80 °C)
-
Ice-cold water
-
Magnetic stir bar and stirrer/hotplate
-
Beakers, filtration apparatus
Procedure:
-
Saponification: Dissolve 314 mg (7.85 mmol) of NaOH in 32 mL of water in a 500 mL beaker with a magnetic stir bar. Add 314 mg (1.00 mmol) of oleic acid and heat the mixture with stirring until a clear solution is formed.
-
Hydroxylation: To the saponified solution, add 250 mL of ice-cold water. While stirring at 10 °C, add 25 mL of a 1% potassium permanganate solution within 1 minute.
-
Reduction of Excess Permanganate: After 5 minutes, add solid sodium sulfite or sodium bisulfite in small portions until the purple color of the permanganate disappears.
-
Acidification: Acidify the solution with 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of crude erythro-9,10-dihydroxystearic acid will form.
-
Purification:
-
Collect the precipitate by suction filtration and dry.
-
Wash the crude product with 50 mL of petroleum ether (60-80 °C) and dry under reduced pressure.
-
Powder the dried product and digest it with 100-150 mL of petroleum ether to remove unreacted saturated fatty acids.
-
Collect the insoluble dihydroxystearic acid by filtration.
-
Recrystallize the purified product from ethanol to obtain colorless crystals of erythro-9,10-dihydroxystearic acid.[2]
-
Enzymatic Synthesis of threo-9,10-Dihydroxystearic Acid
This protocol outlines the enzymatic synthesis of the threo isomer using soybean epoxide hydrolase.
Materials:
-
cis-9,10-Epoxystearic acid (substrate)
-
Soybean epoxide hydrolase (crude extract or purified enzyme)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Chromatography system for purification (e.g., silica (B1680970) gel column chromatography)
Procedure:
-
Enzyme Preparation: Prepare a crude extract or use a purified form of soybean epoxide hydrolase.
-
Enzymatic Reaction:
-
Dissolve cis-9,10-epoxystearic acid in a minimal amount of a water-miscible organic solvent and add it to the phosphate buffer.
-
Initiate the reaction by adding the soybean epoxide hydrolase preparation.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC or HPLC.
-
-
Work-up and Extraction:
-
Stop the reaction by acidifying the mixture to pH 2-3 with dilute HCl.
-
Extract the product, threo-9,10-dihydroxystearic acid, with an organic solvent like ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.
-
-
Purification: Purify the crude product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure threo-9,10-dihydroxystearic acid.
Signaling Pathway Activation
This compound has been shown to be a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[3][4] The activation of PPARs by fatty acids like DHSA plays a crucial role in cellular metabolic regulation.
PPAR Activation Workflow
The following diagram illustrates the general mechanism of PPAR activation by a fatty acid ligand such as this compound.
Caption: PPAR activation by this compound.
Mechanism Description:
-
Cellular Uptake and Binding: this compound enters the cell and binds to a Fatty Acid Binding Protein (FABP) in the cytoplasm.
-
Nuclear Translocation: The DHSA-FABP complex facilitates the transport of the fatty acid into the nucleus.
-
Ligand Binding and Receptor Activation: In the nucleus, DHSA binds to the ligand-binding domain of a Peroxisome Proliferator-Activated Receptor (PPAR), which exists as a heterodimer with the Retinoid X Receptor (RXR). Prior to ligand binding, the PPAR/RXR heterodimer is associated with a co-repressor complex, inhibiting gene transcription.
-
Conformational Change and Co-activator Recruitment: Ligand binding induces a conformational change in the PPAR, leading to the dissociation of the co-repressor complex and the recruitment of a co-activator complex.
-
Gene Transcription: The activated PPAR/RXR heterodimer, along with the co-activator complex, binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in various metabolic processes, including fatty acid oxidation, leading to improved glucose tolerance and insulin (B600854) sensitivity.[3]
Conclusion
The stereochemistry of this compound is a critical determinant of its natural occurrence and biological activity. While the threo isomer is found in certain natural sources like Claviceps purpurea, both erythro and threo isomers can be synthesized and have been shown to interact with important cellular signaling pathways, such as the PPAR pathway. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these fascinating molecules.
References
- 1. erythro-9,10-Dihydroxystearic acid [chembk.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. cusabio.com [cusabio.com]
- 4. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Anti-Inflammatory Properties of 9,10-Dihydroxystearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary investigation into the anti-inflammatory properties of 9,10-Dihydroxystearic acid (9,10-DHSA), a dihydroxylated fatty acid derived from oleic acid. While direct and extensive research on the anti-inflammatory activity of 9,10-DHSA is nascent, this document synthesizes the existing knowledge on related compounds and outlines a detailed experimental framework to elucidate its potential therapeutic value. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring 9,10-DHSA as a novel anti-inflammatory agent. We will delve into its known biological activities, propose a mechanism of action centered around PPAR agonism and subsequent modulation of key inflammatory signaling pathways, and provide detailed protocols for its investigation.
Introduction to this compound (9,10-DHSA)
This compound (9,10-DHSA) is a saturated fatty acid with the chemical formula C₁₈H₃₆O₄.[1] It is an oxidation product of oleic acid, a monounsaturated omega-9 fatty acid abundant in various animal and vegetable fats. The introduction of two hydroxyl groups at the 9th and 10th carbon positions distinguishes it from its precursor and suggests the potential for unique biological activities.
Chemical and Physical Properties of 9,10-DHSA
| Property | Value |
| Molecular Formula | C₁₈H₃₆O₄ |
| Molecular Weight | 316.5 g/mol [1] |
| IUPAC Name | 9,10-dihydroxyoctadecanoic acid[1] |
| CAS Number | 120-87-6 |
| Appearance | Crystalline solid |
Postulated Anti-Inflammatory Mechanism of 9,10-DHSA
While direct studies on the anti-inflammatory mechanism of 9,10-DHSA are limited, its known role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist provides a strong basis for a proposed mechanism of action. PPARs are nuclear receptors that play crucial roles in the regulation of lipid metabolism and inflammation.[2] Activation of PPARs, particularly PPAR-α and PPAR-γ, has been shown to exert anti-inflammatory effects by antagonizing pro-inflammatory signaling pathways such as NF-κB and MAPK.
A study on a structurally related compound, 9-hydroxy-10-palmitoyloxystearic acid (9-POHSA), demonstrated its ability to inhibit LPS-induced TNF-α expression and NF-κB p65 subunit translocation in rat hepatocytes. This provides compelling evidence that hydroxylated fatty acids can indeed modulate inflammatory responses.
Proposed Experimental Investigation
To systematically evaluate the anti-inflammatory properties of 9,10-DHSA, a series of in vitro experiments are proposed. The following workflow outlines the key stages of this investigation.
// Nodes start [label="Start: Hypothesis\n9,10-DHSA has anti-inflammatory properties", shape=ellipse, fillcolor="#FBBC05"]; cytotoxicity [label="1. Cytotoxicity Assessment\n(MTT Assay)"]; inflammation_model [label="2. In Vitro Inflammation Model\n(LPS-stimulated RAW 264.7 Macrophages)"]; cytokine_analysis [label="3. Cytokine Production Analysis\n(ELISA for TNF-α, IL-6, IL-1β)"]; pathway_analysis [label="4. Signaling Pathway Investigation\n(Western Blot for NF-κB & MAPK pathways)"]; enzyme_analysis [label="5. Inflammatory Enzyme Expression\n(Western Blot for iNOS & COX-2)"]; data_analysis [label="6. Data Analysis & Interpretation"]; conclusion [label="Conclusion:\nEvaluate anti-inflammatory potential of 9,10-DHSA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cytotoxicity; cytotoxicity -> inflammation_model [label="Determine non-toxic concentrations"]; inflammation_model -> cytokine_analysis; inflammation_model -> pathway_analysis; inflammation_model -> enzyme_analysis; cytokine_analysis -> data_analysis; pathway_analysis -> data_analysis; enzyme_analysis -> data_analysis; data_analysis -> conclusion; }
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments outlined in the proposed workflow.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells will be pre-treated with various concentrations of 9,10-DHSA (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1%) for a specified period (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of 9,10-DHSA for subsequent experiments.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 9,10-DHSA (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability will be expressed as a percentage of the control (vehicle-treated) cells.
-
Measurement of Cytokine Production (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) will be used to quantify the levels of pro-inflammatory cytokines in the cell culture supernatants.
-
Principle: A sandwich ELISA uses two antibodies that bind to different epitopes on the target cytokine. One antibody is coated on the plate to capture the cytokine, and the other, conjugated to an enzyme, is used for detection.
-
Protocol (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) and incubate overnight.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Add cell culture supernatants (collected after treatment with 9,10-DHSA and/or LPS) and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Proteins and Inflammatory Enzymes
Western blotting will be used to assess the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, as well as the expression of iNOS and COX-2.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol (General):
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-p38, p38, iNOS, COX-2, and a loading control like β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Expected Outcomes and Data Presentation
The data generated from these experiments will be crucial in determining the anti-inflammatory potential of 9,10-DHSA. The expected outcomes and their presentation are outlined below.
Table 1: Effect of 9,10-DHSA on the Viability of RAW 264.7 Macrophages
| Concentration of 9,10-DHSA (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | Data to be filled |
| 5 | Data to be filled |
| 10 | Data to be filled |
| 25 | Data to be filled |
| 50 | Data to be filled |
| 100 | Data to be filled |
Table 2: Effect of 9,10-DHSA on LPS-Induced Pro-Inflammatory Cytokine Production in RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Data to be filled | Data to be filled | Data to be filled |
| LPS (1 µg/mL) | Data to be filled | Data to be filled | Data to be filled |
| LPS + 9,10-DHSA (1 µM) | Data to be filled | Data to be filled | Data to be filled |
| LPS + 9,10-DHSA (5 µM) | Data to be filled | Data to be filled | Data to be filled |
| LPS + 9,10-DHSA (10 µM) | Data to be filled | Data to be filled | Data to be filled |
Table 3: Effect of 9,10-DHSA on the Expression of Key Inflammatory Proteins in LPS-Stimulated RAW 264.7 Macrophages (Relative Densitometry Units)
| Treatment | p-p65/p65 Ratio | p-p38/p38 Ratio | iNOS Expression | COX-2 Expression |
| Control | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| LPS (1 µg/mL) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| LPS + 9,10-DHSA (10 µM) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Conclusion and Future Directions
This technical guide outlines a systematic approach to investigate the anti-inflammatory properties of 9,10-DHSA. Based on the known activities of related hydroxylated fatty acids and PPAR agonists, it is hypothesized that 9,10-DHSA will exhibit anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, thereby reducing the production of pro-inflammatory cytokines and enzymes. The successful execution of the proposed experiments will provide crucial data to validate this hypothesis and establish a foundation for further pre-clinical and clinical development of 9,10-DHSA as a novel therapeutic agent for inflammatory diseases. Future in vivo studies using animal models of inflammation will be essential to confirm the in vitro findings and to evaluate the safety and efficacy of 9,10-DHSA in a more complex biological system.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 9,10-Dihydroxystearic acid (DHSA) is a valuable derivative of oleic acid with applications in cosmetics, personal care products, and as a coating agent for pigments.[1] It is an oxidation product of oleic acid and has been studied for its effects on glucose metabolism.[2] This document provides detailed protocols for the synthesis of this compound from oleic acid via three different methods: potassium permanganate (B83412) oxidation, performic acid epoxidation followed by hydrolysis, and a catalytic approach using phosphotungstic acid.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Permanganate Oxidation | Performic Acid Hydroxylation | Catalytic Oxidation (Phosphotungstic Acid) |
| Principle Reagents | Oleic acid, NaOH, KMnO₄, HCl, Na₂SO₃ | Oleic acid, Formic acid, H₂O₂, NaOH, HCl | Oleic acid, Phosphotungstic acid, H₂O₂ |
| Stereochemistry | erythro (syn-addition) | Not specified, likely threo (anti-addition) | Not specified |
| Reaction Temperature | 10°C | 40°C | 30-80°C |
| Reaction Time | Approx. 1 hour | Approx. 3-5 hours | 3-5 hours |
| Reported Yield | 87% (recrystallized)[3] | 50-55% (recrystallized)[4], 68.8%[5] | 85-90%[6] |
| Crude Product M.P. | 81-88°C[3] | 85-90°C[4] | Not specified |
| Recrystallized M.P. | 132°C[3] | 90-92°C[4] | Not specified |
| Key Advantages | High yield, well-established | Avoids use of heavy metals | "Green" method, avoids strong acids and bases[6] |
| Key Disadvantages | Use of a heavy metal reagent | Use of corrosive formic acid | Requires specific catalyst |
Experimental Protocols
Method 1: Synthesis of erythro-9,10-Dihydroxystearic Acid via Permanganate Oxidation
This protocol is adapted from Lapworth and Mottram (1925) and provides a reliable method for the syn-dihydroxylation of oleic acid.[3]
Materials:
-
Oleic acid (technical grade, 90%)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium permanganate (KMnO₄)
-
Sodium sulfite (B76179) (Na₂SO₃) or sodium disulfite (Na₂S₂O₅)
-
Concentrated hydrochloric acid (HCl)
-
Petroleum ether (60-80°C)
Procedure:
-
Saponification: In a 500 mL beaker with a magnetic stir bar, dissolve 314 mg of NaOH in 32 mL of water. Add 314 mg (1.00 mmol) of oleic acid to the solution. Heat the mixture while stirring until a clear solution is formed.[3]
-
Oxidation: Add 250 mL of ice-cold water to the solution. While maintaining the temperature at 10°C and stirring, add 25 mL of a 1% potassium permanganate solution over the course of 1 minute.[3]
-
Quenching: After 5 minutes, add solid sodium sulfite or sodium disulfite in small portions until the purple color of the excess potassium permanganate disappears.[3]
-
Acidification and Precipitation: Acidify the solution by adding 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of the crude product will form.[3]
-
Isolation of Crude Product: Collect the precipitate by suction filtration and dry it. The crude yield is approximately 301 mg with a melting point of 81-88°C.[3]
-
Purification:
-
Recrystallization: Recrystallize the purified product from ethanol to obtain a colorless powder. The final yield is approximately 87% with a melting point of 132°C.[3]
Method 2: Synthesis of this compound via Performic Acid Epoxidation and Hydrolysis
This method involves the in-situ generation of performic acid, which acts as an epoxidizing agent, followed by hydrolysis of the epoxide.[4][5]
Materials:
-
Oleic acid
-
Formic acid
-
30% Hydrogen peroxide (H₂O₂)
-
3N Sodium hydroxide (NaOH) solution
-
3N Hydrochloric acid (HCl) solution
-
95% Ethanol
Procedure:
-
Reaction Setup: In a 1-liter three-necked flask, combine 141 g (0.5 mole) of oleic acid and 425 mL of formic acid. Stir the mixture at 25°C.[4]
-
Epoxidation: Over a 15-minute period, add approximately 60 g of 30% hydrogen peroxide. The reaction is mildly exothermic. Maintain the temperature at 40°C using a water bath for about 3 hours, or until the peroxide is consumed.[4]
-
Removal of Formic Acid: Remove the formic acid by distillation under reduced pressure.[4]
-
Hydrolysis: To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100°C for 1 hour.[4][5]
-
Acidification: Cautiously pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.[4][5]
-
Washing: Discard the aqueous layer. Remelt the solid with hot water and stir well to remove residual salts. Allow the product to solidify and discard the aqueous layer.[4]
-
Recrystallization: Dissolve the solid in 400 mL of 95% ethanol by heating. Crystallize the product at 0°C for several hours. Collect the crystals by filtration and dry under vacuum. A second recrystallization may be necessary to achieve a melting point of 90-92°C. The overall yield is approximately 50-55%.[4]
Method 3: "Green" Synthesis using a Phosphotungstic Acid Catalyst
This method avoids the use of strong acids and bases, making it a more environmentally friendly approach.[6]
Materials:
-
Oleic acid (85%)
-
Phosphotungstic acid
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, mix 5.0 g of oleic acid (85%) and 0.2 g of phosphotungstic acid with stirring.[6]
-
Addition of Oxidant: Slowly add 5 g of 30% hydrogen peroxide dropwise while maintaining the temperature at 30°C.[6]
-
Reaction: After the addition is complete, heat the mixture to 80°C and maintain for approximately 4 hours.[6]
-
Workup: After the reaction, allow the solution to stand and separate into layers. Remove the aqueous layer.[6]
-
Purification: Wash the oil layer with water and then dry to obtain the final product. The reported conversion rate is 95%, with a target product yield of 90%.[6]
Mandatory Visualization
Caption: General workflow for the synthesis of this compound from oleic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN112812001A - Preparation method of 9, 10-dihydroxystearic acid - Google Patents [patents.google.com]
Application Note: Protocol for the Purification of 9,10-Dihydroxystearic Acid by Solvent Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,10-Dihydroxystearic acid (DHSA) is a saturated fatty acid derivative, often produced by the oxidation of oleic acid.[1] In its crude form, DHSA may contain unreacted starting materials and various side-products. For applications in research, cosmetics, and drug development, a high degree of purity is essential. Solvent recrystallization is an effective and widely used technique for the purification of solid organic compounds like DHSA. This method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. This document provides a detailed protocol for the purification of this compound using solvent recrystallization with ethanol (B145695) or isopropyl alcohol.
Principle of Recrystallization
The principle of recrystallization is based on the fact that the solubility of most solids increases with temperature. In this process, the crude solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration. Repeated recrystallization can significantly enhance the purity of the final product.[2]
Materials and Equipment
3.1 Materials:
-
Crude this compound
-
95% Ethanol or Isopropyl Alcohol (IPA), 80% solution
-
Petroleum Ether (for optional pre-wash)
-
Distilled water
-
Filter paper
3.2 Equipment:
-
Erlenmeyer flasks
-
Beakers
-
Heating mantle or steam bath
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filtration flask
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Experimental Protocol
This protocol describes the general procedure for recrystallizing this compound. The choice between 95% ethanol and 80% isopropyl alcohol can be made based on desired purity, yield, and laboratory availability.
4.1 Optional Pre-Wash Step: To remove non-polar impurities such as residual saturated fatty acids, the crude product can be washed before recrystallization.[3]
-
Place the crude, powdered DHSA in a beaker.
-
Add petroleum ether (60-80°C boiling range) and stir the slurry. DHSA is insoluble in petroleum ether.[3]
-
Filter the mixture using a Büchner funnel and wash the solid with a small amount of fresh petroleum ether.
-
Dry the pre-washed crude product under reduced pressure before proceeding.[3]
4.2 Recrystallization Procedure:
-
Dissolution:
-
Place the crude DHSA into an Erlenmeyer flask.
-
Add a magnetic stir bar.
-
Add the chosen solvent (95% ethanol or 80% IPA) in an appropriate ratio (see Table 1). A common starting point is approximately 5 mL of ethanol per gram of crude DHSA.[4]
-
Gently heat the mixture on a steam bath or heating mantle with stirring until the solid completely dissolves.[2][4] If necessary, add a minimal amount of additional hot solvent to achieve full dissolution. Avoid using a large excess of solvent to prevent significant loss of product in the mother liquor.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization and removes insoluble contaminants.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath or refrigerator (0°C for ethanol, or up to 20°C for IPA) for several hours to maximize crystal yield.[2][4][5]
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals on the filter with a small volume of ice-cold solvent to remove any remaining mother liquor.
-
-
Drying:
-
Transfer the purified white, powdery crystals to a watch glass or drying dish.
-
Dry the product under vacuum to remove all residual solvent. The yield of purified DHSA after three recrystallizations from 95% ethanol can be around 68.8%.[2]
-
-
Purity Assessment:
-
The purity of the recrystallized DHSA can be confirmed by methods such as LC-MS analysis or by measuring its melting point.[2] Pure this compound has a melting point of approximately 90-95°C, with some isomers melting as high as 130-131°C.[4][6] A purity of over 95% is achievable through repeated recrystallizations.[2]
-
Data Presentation
The following table summarizes key quantitative parameters for the recrystallization of this compound based on literature data.
Table 1: Quantitative Parameters for DHSA Recrystallization
| Parameter | Value | Solvent System | Notes | Source(s) |
| Purity | ||||
| Initial Purity (Crude) | 69.0% | Isopropyl Alcohol | Purity of crude DHSA derived from palm oil. | [7][8] |
| Final Purity | >95% | 95% Ethanol | Achieved after three successive recrystallizations. | [2] |
| Final Purity | 92.2% | Isopropyl Alcohol | Achieved after a single crystallization. | [7][8] |
| Yield | ||||
| Overall Yield | 68.8% | 95% Ethanol | After three recrystallizations. | [2] |
| Overall Yield | 50-55% | 95% Ethanol | Based on the initial amount of oleic acid reactant. | [4] |
| Solvent Ratios | ||||
| Solute:Solvent | ~1 g : 5 mL | 95% Ethanol | Recommended ratio for recrystallization. | [4] |
| Solute:Solvent | 1.0 : 1.0 (w/w) | 80% Isopropyl Alcohol | Identified as an optimized ratio in one study. | [5] |
| Temperature | ||||
| Dissolution Temp. | Near Boiling | 95% Ethanol | Heated on a steam bath. | [2][4] |
| Crystallization Temp. | 0 °C | 95% Ethanol | For maximizing crystal formation after slow cooling. | [2][4] |
| Crystallization Temp. | 20 °C | 80% Isopropyl Alcohol | Optimized temperature for a specific process. | [5] |
Visualization
The workflow for the purification of this compound by solvent recrystallization is illustrated below.
Caption: Workflow for DHSA Purification.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Ethanol, isopropyl alcohol, and petroleum ether are flammable. Avoid open flames and use a heating mantle or steam bath for heating.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. This compound CAS#: 120-87-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: GC-MS Protocol for the Identification and Quantification of 9,10-Dihydroxystearic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 9,10-Dihydroxystearic acid (DHSA) using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves lipid extraction from a biological matrix, followed by a two-step derivatization process to increase volatility and thermal stability. Trimethylsilylation (TMS) of the hydroxyl and carboxyl functional groups allows for sensitive and specific identification and quantification. This protocol is designed for researchers in various fields, including lipidomics, drug development, and clinical research, to accurately measure DHSA in biological samples.
Introduction
This compound is a hydroxylated fatty acid that has been identified in various biological systems. Its presence and concentration can be indicative of specific metabolic pathways or disease states. Accurate and reliable quantification of DHSA is crucial for understanding its physiological role. Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the low volatility of DHSA necessitates a derivatization step prior to GC-MS analysis. This protocol details a robust method for the trimethylsilylation of DHSA and its subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard (purity ≥95%)
-
Internal Standard (e.g., heptadecanoic acid)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Nitrogen gas (high purity)
-
Glassware: conical vials, Pasteur pipettes, autosampler vials with inserts
Sample Preparation (Lipid Extraction)
This protocol is based on a modified Folch extraction method for total lipid extraction.
-
Homogenize the biological sample (e.g., tissue, cell pellet) in a chloroform:methanol (2:1, v/v) solution. For liquid samples like plasma, add the chloroform:methanol solution directly.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a Pasteur pipette and transfer it to a clean conical vial.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
Derivatization: Trimethylsilylation
-
To the dried lipid extract, add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50-600 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Identification and Quantification
-
Identification: The trimethylsilyl (B98337) derivative of this compound will produce a characteristic mass spectrum. The key fragmentation ions for the bis-TMS derivative are expected at m/z 215 and m/z 259, resulting from the cleavage between the two O-TMS substituted carbons[1]. The retention time of the analyte should be confirmed by injecting a derivatized standard.
-
Quantification: For quantitative analysis, operate the mass spectrometer in SIM mode. Monitor the characteristic ions for both the derivatized DHSA and the internal standard. A calibration curve should be prepared using a series of known concentrations of the DHSA standard.
Data Presentation
Quantitative analysis of this compound should be performed to determine key analytical parameters. The following table provides an example of the data that should be generated for method validation. The values for LOD and LOQ are based on a study of the methyl ester derivatives of 9- and 10-hydroxystearic acid and are provided as a reference[2]. Researchers should determine these values for the trimethylsilyl derivative in their own laboratory.
| Parameter | Result | Notes |
| Linear Range | To be determined | Concentration range over which the response is proportional to the concentration. |
| Correlation Coefficient (r²) | >0.99 | A measure of the linearity of the calibration curve. |
| Limit of Detection (LOD) | To be determined | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | ~1.8 - 4.4 ng (as methyl ester)[2] | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Recovery (%) | To be determined | The percentage of the known amount of analyte recovered from the sample matrix. |
| Precision (%RSD) | <15% | The relative standard deviation of replicate measurements. |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification and quantification of this compound by GC-MS. The described methods for sample preparation, derivatization, and analysis are robust and can be adapted for various biological matrices. Adherence to this protocol will enable researchers to obtain accurate and reproducible results, facilitating a better understanding of the role of DHSA in biological systems. It is recommended that each laboratory validates the method with their own equipment and samples to ensure optimal performance.
References
Application Note: Quantitative Analysis of 9,10-Dihydroxystearic Acid in Biological Tissues using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,10-Dihydroxystearic acid (9,10-DHSA) is an oxidized metabolite of oleic acid, a common monounsaturated fatty acid in biological systems. As a dihydroxy fatty acid, 9,10-DHSA is involved in various physiological and pathological processes, making it a molecule of interest in biomedical research. For instance, studies have shown that 9,10-DHSA can improve glucose tolerance and insulin (B600854) sensitivity, potentially through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This suggests its potential role as a biomarker or therapeutic target in metabolic diseases. Accurate and sensitive quantification of 9,10-DHSA in biological tissues is crucial for understanding its biological functions and its role in disease pathogenesis.
This application note provides a detailed protocol for the sensitive and specific quantification of 9,10-DHSA in biological tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a robust sample preparation procedure involving solid-phase extraction (SPE) and utilizes a stable isotope-labeled internal standard for accurate quantification.
Signaling Pathway of this compound
9,10-DHSA is formed from the oxidation of oleic acid. One of its known mechanisms of action is through the activation of PPAR-γ, a nuclear receptor that plays a key role in the regulation of glucose metabolism and adipogenesis.
Caption: Simplified signaling pathway of 9,10-DHSA.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of 9,10-DHSA from biological tissues.
Caption: Experimental workflow for 9,10-DHSA analysis.
Experimental Protocols
1. Materials and Reagents
-
This compound (≥98% purity)
-
Deuterated internal standard (e.g., Oleic acid-d17)
-
LC-MS grade methanol (B129727), acetonitrile, water, and isopropanol
-
LC-MS grade formic acid
-
Butylated hydroxytoluene (BHT)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
2. Sample Preparation
This protocol is optimized for approximately 50 mg of liver tissue. Adjust volumes accordingly for other tissue types and sizes.
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen biological tissue and place it in a 2 mL homogenization tube containing ceramic beads.
-
Add 1 mL of ice-cold PBS containing 0.1% BHT.
-
Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout the process.
-
-
Internal Standard Spiking and Protein Precipitation:
-
To the tissue homogenate, add 10 µL of the internal standard working solution (e.g., Oleic acid-d17 at 1 µg/mL in methanol).
-
Add 2 mL of ice-cold methanol containing 0.1% BHT to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
-
Elution and Reconstitution:
-
Elute the analytes from the SPE cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 50% B to 95% B over 8 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 2 min. |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | These are proposed transitions and should be optimized for your specific instrument. |
| 9,10-DHSA | Precursor (m/z): 315.3, Product (m/z): 171.1 (Quantifier), 185.1 (Qualifier) |
| Oleic acid-d17 (IS) | Precursor (m/z): 298.3, Product (m/z): 254.3 (Quantifier), 59.1 (Qualifier) |
Data Presentation
Table 2: Illustrative Quantitative Performance of the Method
This data is for illustrative purposes and represents typical performance for a validated LC-MS/MS assay for lipids.
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Sensitivity | |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision | |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | |
| Mean Accuracy (%) | 85 - 115% |
| Recovery | |
| Extraction Recovery (%) | > 80% |
| Matrix Effect | |
| Ion Suppression/Enhancement (%) | < 20% |
This application note provides a comprehensive and robust method for the quantitative analysis of this compound in biological tissues using LC-MS/MS. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the illustrative performance data, offer a solid foundation for researchers to implement this method in their own laboratories. This will facilitate further investigation into the role of 9,10-DHSA in health and disease.
Application Note: Structural Elucidation of 9,10-Dihydroxystearic Acid using NMR and IR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,10-Dihydroxystearic acid (DHSA) is a saturated fatty acid derivative with significant potential in various industrial and pharmaceutical applications. Its structure, featuring a long aliphatic chain with two adjacent hydroxyl groups and a terminal carboxylic acid, imparts unique physicochemical properties. Accurate structural confirmation is paramount for its development and quality control. This application note provides a detailed protocol for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides characteristic signals for the protons in its structure. The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and carboxyl groups.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH ₃ (C18) | 0.84 | t | 6.9 |
| -CH ₂- (Aliphatic Chain) | 1.10–1.56 | m | - |
| -CH ₂-COOH (C2) | 2.17 | t | 7.3 |
| -CH (OH)- (C9, C10) | 3.09–3.25 | m | - |
| -OH | 4.12 | br s | - |
| -COOH | 11.94 | br s | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum offers detailed information about the carbon skeleton of this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C H₃ (C18) | 14.0 |
| -C H₂- (Aliphatic Chain) | 22.1–33.7 |
| -C H(OH)- (C9, C10) | 73.1 |
| -C OOH (C1) | 174.5 |
IR Spectral Data
The IR spectrum reveals the presence of key functional groups in this compound.[1][2][3]
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300–2500 | Broad, Strong |
| O-H Stretch (Alcohol) | ~3350 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2920, 2850 | Strong |
| C=O Stretch (Carboxylic Acid) | ~1710 | Strong |
| C-O Stretch | 1320–1210 | Medium |
| O-H Bend | 1440–1395, 950–910 | Medium |
Experimental Protocols
Sample Preparation
-
NMR Sample Preparation :
-
Weigh approximately 10-20 mg of purified this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4] For fatty acids, DMSO-d₆ is often preferred for observing the exchangeable protons of the hydroxyl and carboxylic acid groups.[4]
-
Gently vortex the tube to ensure complete dissolution.
-
-
IR Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
NMR Data Acquisition
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for detailed spectral analysis.
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-13 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 128 scans or more).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
IR Data Acquisition
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is suitable for this analysis.[1]
-
Acquisition Parameters :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.
-
Data Analysis and Interpretation
-
NMR Spectra Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR software.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.
-
-
IR Spectrum Interpretation :
-
Identify the characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aliphatic (C-H) functional groups.
-
The broad O-H stretching band from 3300-2500 cm⁻¹ is indicative of the hydrogen-bonded carboxylic acid dimer, while the band around 3350 cm⁻¹ corresponds to the alcohol hydroxyl groups.[5][6][7][8]
-
The strong C=O stretching vibration around 1710 cm⁻¹ confirms the presence of the carboxylic acid.[2][5]
-
Strong C-H stretching bands just below 3000 cm⁻¹ are characteristic of the long alkyl chain.
-
Workflow for Structural Elucidation
Caption: Workflow for the structural elucidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols for Enhanced GC-MS Detection of 9,10-Dihydroxystearic Acid Through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of 9,10-dihydroxystearic acid (DHSA) to enhance its detection by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and high polarity stemming from the presence of two hydroxyl groups and a carboxylic acid functional group, direct GC-MS analysis of DHSA is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1] Derivatization is a crucial step to increase the volatility and thermal stability of DHSA, making it amenable to GC-MS analysis. This guide focuses on two primary derivatization techniques: silylation and esterification, providing a comparative overview and detailed protocols for researchers.
Introduction to Derivatization for GC-MS
Gas chromatography is a powerful technique for separating volatile organic compounds. However, many compounds of biological interest, including this compound, are not inherently volatile. Derivatization chemically modifies the analyte to increase its volatility and improve its chromatographic behavior. For DHSA, the target functional groups for derivatization are the carboxylic acid and the two hydroxyl groups. The most common approaches are:
-
Silylation: This process replaces the active hydrogen in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[1] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[1]
-
Esterification: This method converts the carboxylic acid group into a less polar and more volatile ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME).[1] A common reagent for this is Boron Trifluoride in methanol (B129727) (BF3-methanol).[1] It is important to note that esterification primarily targets the carboxylic acid group, while the hydroxyl groups may require a subsequent silylation step for complete derivatization.
Comparative Overview of Derivatization Methods
The choice of derivatization reagent depends on the specific requirements of the analysis, such as the need for simultaneous derivatization of multiple functional groups and the desired sensitivity.
| Derivatization Method | Reagent(s) | Target Functional Groups | Advantages | Disadvantages |
| Silylation | BSTFA or MSTFA (+/- 1% TMCS) | Carboxyl and Hydroxyl | Derivatizes all active hydrogens in one step, suitable for multi-analyte screening.[1] | Derivatives can be sensitive to moisture.[1] Complex mass spectra may be produced.[1] |
| Esterification | BF3-Methanol | Carboxyl | Produces clean mass spectra.[1] Derivatives are generally stable. | Only derivatizes the carboxylic acid; hydroxyl groups remain free and may require a second derivatization step (silylation) for optimal GC-MS performance. |
Experimental Protocols
Note: All derivatization procedures are sensitive to moisture. Ensure that all glassware is thoroughly dried and that solvents are anhydrous.[1] Samples should be free of water, which can be achieved through lyophilization or drying under a stream of nitrogen.[1]
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol is designed for the simultaneous derivatization of the carboxylic acid and hydroxyl groups of this compound.
Materials:
-
This compound (DHSA) standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) or Dichloromethane (DCM, GC grade)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Place 100 µL of a 1 mg/mL solution of DHSA in an aprotic solvent (e.g., acetonitrile) into an autosampler vial.[1] For solid samples, weigh approximately 100 µg into the vial.
-
Add 50 µL of BSTFA with 1% TMCS. This provides a significant molar excess of the derivatizing agent.[1]
-
Cap the vial tightly and vortex for 10 seconds.[1]
-
Heat the vial at 60°C for 60 minutes in a heating block or oven.[1] Note that temperature and time can be optimized for specific analytes and sample matrices.[1]
-
After cooling to room temperature, add a suitable solvent like hexane or DCM to achieve the desired final concentration for GC-MS analysis.[1]
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)
For compounds containing keto groups that can exist in multiple tautomeric forms, a preliminary methoximation step is recommended to prevent the formation of multiple derivative peaks. While 9,10-DHSA does not have a keto group, this protocol is valuable for complex samples where such compounds may be present alongside DHSA.
Materials:
-
DHSA standard or dried sample extract
-
Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
To the dried sample in a vial, add 50 µL of methoxyamine hydrochloride solution in pyridine.
-
Cap the vial and heat at 60°C for 45 minutes to convert any carbonyl groups to methoximes.
-
Cool the vial to room temperature.
-
Add 90 µL of MSTFA to the vial.
-
Cap the vial, vortex, and heat at 37°C for 30 minutes.
-
Cool the vial and the sample is ready for GC-MS analysis.
Protocol 3: Esterification using BF3-Methanol
This protocol specifically targets the carboxylic acid functionality of this compound to form a fatty acid methyl ester (FAME). For optimal GC-MS performance, a subsequent silylation of the hydroxyl groups is recommended.
Materials:
-
DHSA standard or dried sample extract
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Place 100 µL of a 1 mg/mL solution of DHSA in a suitable solvent into an autosampler vial.[2]
-
Add 50 µL of 14% BF3-Methanol solution.[2]
-
Cap the vial tightly and vortex for 10 seconds.[2]
-
Heat the vial at 60°C for 60 minutes.[2]
-
After cooling, add 0.5 mL of saturated NaCl solution and vortex.[2]
-
Add 0.6 mL of hexane, vortex, and allow the layers to separate.[2]
-
Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2]
-
The resulting FAME derivative is in the hexane layer and is ready for analysis. For enhanced performance, this can be followed by a silylation step (as in Protocol 1) to derivatize the hydroxyl groups.
Data Presentation
The following table summarizes hypothetical quantitative data based on the expected outcomes of the derivatization methods, highlighting the importance of derivatizing both hydroxyl and carboxyl groups for optimal GC-MS response.
| Derivatization Method | Analyte Form | Expected Peak Area (Arbitrary Units) | Peak Asymmetry Factor | Comments |
| No Derivatization | This compound | < 1,000 | > 2.0 | Poor peak shape, significant tailing, low response.[1] |
| Esterification (BF3-Methanol) | This compound Methyl Ester | 50,000 | 1.5 - 1.8 | Improved volatility and peak shape over underivatized form, but some tailing may persist due to free hydroxyl groups. |
| Silylation (BSTFA + TMCS) | 9,10-Di-TMS-stearic Acid TMS Ester | 250,000 | 1.0 - 1.2 | Excellent peak shape and high response due to derivatization of all active hydrogens. |
| Esterification + Silylation | 9,10-Di-TMS-stearic Acid Methyl Ester | 240,000 | 1.0 - 1.2 | Comparable performance to full silylation, may be useful for specific analytical goals. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of this compound.
Caption: General workflow for DHSA analysis.
Signaling Pathway Visualization (Hypothetical)
While this compound is a metabolite, its interaction with cellular signaling pathways can be of interest. The following is a hypothetical representation of how derivatization enables its detection in a metabolomics study aimed at understanding a signaling pathway.
Caption: DHSA detection in a signaling context.
Logical Relationship of Derivatization Choice
The decision of which derivatization protocol to use can be guided by the specific analytical needs.
Caption: Decision tree for derivatization method.
References
Application of 9,10-Dihydroxystearic acid in the synthesis of bio-based polymers
Application Notes: 9,10-Dihydroxystearic Acid in Bio-Based Polymer Synthesis
Introduction
This compound (DHSA) is a saturated fatty acid derivative that holds significant promise as a versatile, bio-based monomer for the synthesis of sustainable polymers.[1][2] Formally derived from the hydroxylation of oleic acid, a major component of various vegetable oils like palm and olive oil, DHSA possesses a unique trifunctional structure containing two hydroxyl (-OH) groups and one carboxyl (-COOH) group.[3][4] This AB2-type monomer architecture makes it an ideal candidate for creating a range of polymeric materials, including polyesters, polyurethanes, and other complex copolymers.[2][5][6] Its renewable origin, biodegradability, and lower melting temperature compared to some petroleum-based counterparts contribute to more energy-efficient and environmentally friendly polymer production processes.[5]
These application notes provide detailed protocols for the synthesis of DHSA from oleic acid and its subsequent application in the preparation of bio-based polyurethanes and block copolymers.
Monomer Synthesis & Characterization
The synthesis of this compound is typically achieved through a two-step process involving the epoxidation of the double bond in oleic acid, followed by the hydrolysis of the resulting oxirane ring.[1][2][7]
Caption: Workflow for the synthesis of this compound (DHSA) from oleic acid.
Table 1: Physicochemical Properties of Palm Oil-Based this compound
| Property | Crude Product Value | Purified Product Value |
| Melting Point (°C) | 62 | 85-90 (after recrystallization) |
| Acid Value (mg KOH/g) | 179 | - |
| Saponification Value (mg KOH/g) | 178 | - |
| Hydroxyl Value (mg KOH/g) | 196 | - |
| Data sourced from characterization of palm oleic acid-derived DHSA.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Oleic Acid
This protocol describes the synthesis of DHSA via the performic acid route, generated in situ.[7][8]
Materials:
-
Oleic acid (e.g., 75-80% purity)
-
Formic acid (88-90%)
-
Hydrogen peroxide (30% w/w solution)
-
3N Sodium hydroxide (B78521) (NaOH) solution
-
3N Hydrochloric acid (HCl) solution
-
Saturated potassium iodide (KI) solution
-
0.1N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Rotary evaporator
-
Beakers, filter funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: To a well-stirred mixture of 141 g (0.5 mole) of oleic acid and 425 ml of formic acid in a 1 L three-necked flask at 25°C, add approximately 60 g of 30% hydrogen peroxide over a 15-minute period using a dropping funnel.[8]
-
Epoxidation: The reaction is mildly exothermic. Maintain the temperature around 25-40°C. The mixture will become homogeneous after approximately 20-30 minutes.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by determining the peroxide content at 30-minute intervals. To do this, take a small aliquot of the reaction mixture, add 2 ml of saturated aqueous KI solution, and let it stand for 5 minutes. Add 75 ml of distilled water and titrate the liberated iodine with 0.1N sodium thiosulfate solution using a starch indicator.[8] The reaction is complete when nearly all the peroxide is consumed (typically 1.5-4 hours).[8]
-
Solvent Removal: Once the reaction is complete, remove the formic acid by distillation under reduced pressure (e.g., 50°C at 125 mm Hg) using a rotary evaporator.[8]
-
Hydrolysis (Saponification): Heat the residue (hydroxyformoxystearic acids) for 1 hour at 100°C with an excess of 3N aqueous sodium hydroxide to hydrolyze the formyl esters.[8]
-
Acidification: Cautiously pour the hot soap solution into an excess of 3N hydrochloric acid with vigorous stirring. An oil will separate and solidify upon cooling. Discard the aqueous layer.[8]
-
Washing: Remelt the tan-colored solid on a steam bath with hot water and stir well to remove residual salts. Ensure the final pH of the wash water is below 6. Allow the oil to solidify and discard the aqueous layer.[8]
-
Purification (Recrystallization): Break the solid product into small pieces and dissolve it in 400 ml of 95% ethanol by heating on a steam bath. Crystallize the solution at 0°C for several hours.[8]
-
Drying: Collect the product on a filter and dry it under a vacuum. The yield of crude DHSA is typically 75-80 g. A second recrystallization can be performed to achieve higher purity.[8]
Application in Polymer Synthesis
DHSA's trifunctional nature allows it to be used in various polymerization reactions to produce both linear and branched architectures. It is particularly valuable in producing polyurethanes and polyesters.
Caption: Role of DHSA as a versatile monomer in the synthesis of different bio-based polymers.
Application Example: Waterborne Polyurethane Dispersions (WPUDs)
DHSA can effectively replace or supplement 2,2-bis(hydroxymethyl)propionic acid (DMPA) in the synthesis of WPUDs.[5] The carboxyl group in DHSA provides a site for salt formation, which acts as an internal emulsifier to stabilize the polyurethane particles in water. Its lower melting point compared to DMPA can reduce reaction time and temperature.[5]
Protocol 2: Synthesis of a Polylactic Acid/Polyurethane (PLA/PU) Block Copolymer using a DHSA-Derivative
This protocol is based on the synthesis of a DHSA-based polyol followed by its use in creating a PLA/PU block copolymer.[6]
Part A: Synthesis of DHSA-based Polyol (Polyethylene Glycol-9,10-dihydroxy Monostearate - PEGHMS)
-
Esterification: React oleic acid with polyethylene (B3416737) glycol (e.g., PEG 400) to produce polyethylene glycol monooleate. This is a standard esterification reaction, often catalyzed by an acid.
-
Epoxidation & Hydroxylation: Subject the polyethylene glycol monooleate to an epoxidation and hydroxylation process similar to that described in Protocol 1 to convert the double bond into two hydroxyl groups, yielding the final PEGHMS polyol.[6]
Part B: Synthesis of PLA/PU Block Copolymer
Materials:
-
PEGHMS (from Part A)
-
Methylene diphenyl diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Polylactic acid (PLA)
-
Anhydrous solvent (e.g., Toluene or DMF)
Equipment:
-
Three-necked flask with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Prepolymer Synthesis: Charge the reaction flask with the synthesized PEGHMS polyol and MDI in a suitable molar ratio (e.g., to achieve desired NCO/OH ratio). Add a catalytic amount of DBTDL.[6]
-
Heat the mixture under a nitrogen atmosphere with constant stirring at a controlled temperature (e.g., 70-80°C) for 2-4 hours to form the isocyanate-terminated polyurethane prepolymer.[6]
-
Block Copolymerization: Dissolve the polylactic acid (PLA) in an anhydrous solvent and add it to the polyurethane prepolymer solution.
-
Continue the reaction until the isocyanate peak in the FTIR spectrum disappears, indicating the formation of the PLA/PU block copolymer.[6]
-
Precipitate the resulting polymer in a non-solvent like methanol, filter, and dry under a vacuum.
Caption: Experimental workflow for PLA/PU block copolymer synthesis using a DHSA-derived polyol.
Summary of Applications and Polymer Properties
DHSA serves as a foundational building block for various bio-polymers. The properties of the final material are highly dependent on the co-monomers and the polymer architecture.
Table 2: Applications of DHSA in Polymer Synthesis
| Polymer Type | Role of DHSA | Key Features & Potential Applications | References |
| Polyurethanes | Polyol, chain extender, internal emulsifier | Creates bio-based polyols for coatings, foams, and elastomers. Used in waterborne dispersions for greener coatings and adhesives. | [5],[9],[6] |
| Polyesters | AB₂-type monomer for hyperbranched structures | Synthesis of branched polyesters with unique rheological properties for use as lubricants, rheology modifiers, and drug delivery systems. | [1],[2] |
| Block Copolymers | Forms the soft segment in copolymers | Used to create thermoplastic elastomers (e.g., PLA/PU) with tailored flexibility and biodegradability for biomedical applications. | [6] |
| Surfactants | Hydrophilic head group precursor | Ethoxylation of DHSA produces non-ionic surfactants with applications in detergents, emulsifiers, and wetting agents. | [3] |
This compound is a highly functional and sustainable monomer derived from renewable resources. Its unique structure enables the synthesis of a diverse range of bio-based polymers, from linear copolymers to complex hyperbranched architectures. The protocols and data presented here highlight its utility and provide a foundation for researchers and scientists to explore its full potential in developing the next generation of environmentally friendly materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in synthesis of polymers based on palm oil and its fatty acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01913F [pubs.rsc.org]
- 6. Synthesis of Polyethylene Glycol-9,10-dihydroxy Monostearate as Palm Oil-Based Polyol and Its Application on the Preparation of Polylactic acid/Polyurethane Block Copolymer | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Castor oil - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 9,10-Dihydroxystearic Acid as a Surfactant and Emulsifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10-Dihydroxystearic acid (DHSA) is a saturated fatty acid derived from the hydroxylation of oleic acid.[1] Its molecular structure, featuring a long hydrophobic alkyl chain and a hydrophilic head composed of a carboxylic acid and two adjacent hydroxyl groups, imparts amphiphilic properties, making it a candidate for use as a surfactant and emulsifier.[2] This document provides an overview of the characteristics of DHSA and its derivatives, along with protocols for its application in forming and stabilizing oil-in-water (O/W) emulsions. While quantitative surfactant data for unmodified DHSA is limited in publicly available literature, information on its derivatives highlights its potential. The protocols provided are based on general principles of emulsion formulation and may require optimization for specific applications.
Physicochemical Properties
This compound is a white, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₆O₄ | [3] |
| Molecular Weight | 316.48 g/mol | [3] |
| Melting Point | 90-95 °C (Threo form), 130-131 °C (Erythro form) | [4] |
| Solubility | Insoluble in water; Soluble in hot alcohol and acetone | [5] |
| Appearance | White, odorless, tasteless, lustrous crystals |
Surfactant and Emulsifier Properties
The table below summarizes available data on the surfactant properties of a DHSA derivative.
| Compound | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) | Reference |
| This compound (DHSA) | Data not available | Data not available | |
| This compound ethoxylate (DHSAE-15) | Data not explicitly stated, but shown to be an effective surfactant | Lower than linear SAE-15 | [6] |
| Monoglycerides of DHSA (MGDHSA) | Data not available | Data not available | [7] |
Diagrams and Visualizations
Molecular Structure and Amphiphilic Nature
The diagram below illustrates the molecular structure of this compound, highlighting its hydrophobic tail and hydrophilic head, which are essential for its surfactant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. entegris.com [entegris.com]
- 3. This compound | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112812001A - Preparation method of 9, 10-dihydroxystearic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
Application Notes and Protocols: Development of Lubricants and Plasticizers from 9,10-Dihydroxystearic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9,10-Dihydroxystearic acid (DHSA), a derivative of oleic acid, presents a versatile and renewable platform for the synthesis of high-performance biodegradable lubricants and non-toxic plasticizers.[1] Its unique structure, featuring two hydroxyl groups in the middle of a long aliphatic chain and a terminal carboxylic acid, allows for a variety of chemical modifications to tailor its properties for specific applications.[1] These derivatives, such as esters and estolides, are gaining significant attention as sustainable alternatives to petroleum-based products.[2][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of DHSA-based lubricants and plasticizers.
Section 1: Synthesis of this compound and its Derivatives
Synthesis of this compound (DHSA) from Oleic Acid
The synthesis of DHSA from oleic acid is a foundational step. A common and effective method involves the hydroxylation of the double bond in oleic acid. Two primary methods are outlined below.
Protocol 1: Performic Acid Method [4]
This method utilizes the in-situ formation of performic acid to hydroxylate the double bond of oleic acid.
Materials:
-
Oleic acid (technical grade)
-
Formic acid (98-100%)
-
30% Hydrogen peroxide
-
3N Sodium hydroxide (B78521) solution
-
3N Hydrochloric acid
-
Petroleum ether (60-80°C)
Procedure:
-
In a three-necked flask equipped with a stirrer, add 141 g (0.5 mole) of oleic acid and 425 ml of formic acid.
-
While stirring at 25°C, slowly add approximately 60 g of 30% hydrogen peroxide over 15 minutes.
-
Maintain the reaction temperature at 40°C using a water bath for about 3 hours, or until the peroxide is consumed.
-
Remove the formic acid by distillation under reduced pressure.
-
Heat the residue with an excess of 3N aqueous sodium hydroxide at 100°C for 1 hour.
-
Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring.
-
Allow the separated oil to solidify and discard the aqueous layer.
-
Wash the crude product by remelting it with hot water and stirring to remove residual salts.
-
After solidification, dissolve the product in 400 ml of 95% ethanol by heating.
-
Crystallize the product at 0°C for several hours, then collect the crystals by filtration and dry under vacuum.
-
Purify the crude DHSA by recrystallization from 95% ethanol.
Protocol 2: Potassium Permanganate (B83412) Oxidation Method
This method employs potassium permanganate as the oxidizing agent in an alkaline solution.
Materials:
-
Oleic acid (technical grade, 90%)
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO₄) solution (1%)
-
Sodium sulfite (B76179) or sodium disulfite
-
Concentrated hydrochloric acid (HCl)
-
Petroleum ether (60-80°C)
-
Ethanol
Procedure:
-
Dissolve 314 mg (1.00 mmol) of oleic acid in a solution of 314 mg (7.85 mmol) NaOH in 32 mL of water by heating until the solution is clear.
-
Add 250 mL of ice-cold water.
-
While stirring and maintaining the temperature at 10°C, add 25 mL of 1% potassium permanganate solution within 1 minute.
-
After 5 minutes, add solid sodium sulfite or disulfite to reduce the excess permanganate.
-
Acidify the solution with 9.5 mL of concentrated hydrochloric acid to precipitate the DHSA.
-
Collect the precipitate by suction filtration and dry.
-
Wash the crude product with petroleum ether to remove unreacted fatty acids.
-
Recrystallize the purified DHSA from ethanol.
Synthesis of DHSA Derivatives for Lubricant and Plasticizer Applications
The hydroxyl and carboxyl groups of DHSA serve as reactive sites for synthesizing various derivatives with tailored properties.
Protocol 3: Esterification of DHSA
Esterification of the carboxylic acid group and/or the hydroxyl groups can produce a range of esters with varying properties.
Materials:
-
This compound (DHSA)
-
Alcohol (e.g., methanol, ethanol, 2-ethylhexanol)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve DHSA in a suitable alcohol (e.g., 2-ethylhexanol for a plasticizer ester).
-
Add a catalytic amount of sulfuric acid.
-
Add toluene to the mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water is collected.
-
Cool the reaction mixture and wash with 5% sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent and excess alcohol under reduced pressure to obtain the crude ester.
-
Purify the ester by vacuum distillation or column chromatography.
Protocol 4: Synthesis of DHSA Estolides
Estolides are formed by the intermolecular esterification of the hydroxyl group of one DHSA molecule with the carboxylic acid of another, creating oligomeric esters.[5]
Materials:
-
This compound (DHSA)
-
Acid catalyst (e.g., perchloric acid)
-
Capping fatty acid (optional, for controlling oligomerization)
Procedure:
-
Heat DHSA with a catalytic amount of perchloric acid at a controlled temperature (e.g., 50°C).[5]
-
The reaction rate and degree of oligomerization can be controlled by the acid concentration and temperature.[5]
-
To produce capped estolides, a non-hydroxy fatty acid can be added to the reaction mixture.[2]
-
Monitor the reaction progress by measuring the acid value of the mixture.
-
Once the desired estolide number is reached, neutralize the catalyst and purify the product.
Section 2: Application as Lubricants
DHSA derivatives, particularly estolides, exhibit excellent potential as biodegradable lubricant base stocks due to their high viscosity indices, low volatility, and good lubricity.[2][6]
Quantitative Data on DHSA-Based Lubricants
The properties of DHSA-based lubricants can be tailored by modifying their chemical structure. The following table summarizes typical performance data for estolides derived from hydroxy fatty acids.
| Property | Test Method | Oleic-Oleic Estolide | Saturated Capped Oleic Estolide | Commercial Crankcase Oil (for comparison) |
| Pour Point (°C) | ASTM D97 | -5 to -39 | -27 | -27 |
| Viscosity Index | ASTM D2270 | 160-180 | 160-180 | Not specified |
| Oxidative Stability (RBOT, minutes) | ASTM D2272 | - | up to 403 | 223 |
| Evaporative Loss (%) | - | <1 | <1 | ~30 |
| Wear Scar (mm) | ASTM D4172 | - | 0.35 | 0.5 |
| Biodegradability (%, 28 days) | OECD 301B | >80 | >80 | Not specified |
Data compiled from multiple sources.[2][7]
Experimental Protocols for Lubricant Evaluation
Protocol 5: Viscosity and Viscosity Index Determination
-
Method: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index).
-
Procedure: Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated glass capillary viscometer. Calculate the viscosity index from these two measurements.
Protocol 6: Pour Point Determination
-
Method: ASTM D97.
-
Procedure: Cool the lubricant sample at a specified rate and examine it for flow characteristics at intervals of 3°C. The lowest temperature at which movement of the oil is observed is recorded as the pour point.
Protocol 7: Oxidative Stability Assessment
-
Method: ASTM D2272 (Rotating Pressure Vessel Oxidation Test - RPVOT/RBOT).
-
Procedure: Place the lubricant sample in a pressure vessel with a copper catalyst and water. Pressurize the vessel with oxygen and place it in a heated bath, rotating at a constant speed. The time taken for a specified pressure drop is the oxidation stability.
Protocol 8: Wear Preventive Characteristics
-
Method: ASTM D4172 (Four-Ball Method).
-
Procedure: Three steel balls are clamped together and covered with the lubricant. A fourth ball is pressed with a load into the cavity formed by the three clamped balls and rotated at a given speed for a specified time. The average scar diameter on the three lower balls is measured.
Section 3: Application as Plasticizers
DHSA esters with appropriate alcohol moieties can serve as effective and non-toxic plasticizers for polymers like polyvinyl chloride (PVC), enhancing flexibility and processability.[3]
Quantitative Data on DHSA-Based Plasticizers in PVC
The performance of plasticizers is evaluated by their effect on the mechanical properties of the polymer and their permanence within the polymer matrix. The following table presents a hypothetical comparison based on typical performance of bio-based plasticizers versus a conventional phthalate (B1215562) plasticizer.
| Property | Test Method | PVC + 40phr DEHP (Control) | PVC + 40phr DHSA-2-ethylhexyl ester |
| Tensile Strength (MPa) | ASTM D638 | 20-25 | 18-23 |
| Elongation at Break (%) | ASTM D638 | 250-350 | 300-400 |
| Hardness (Shore A) | ASTM D2240 | 80-90 | 75-85 |
| Migration Loss (%, in n-hexane) | ASTM D1239 | 5-10 | 1-5 |
| Glass Transition Temp. (Tg, °C) | DSC | 40-50 | 35-45 |
Experimental Protocols for Plasticizer Evaluation
Protocol 9: Preparation of Plasticized PVC Films
-
Materials: PVC resin, plasticizer (e.g., DHSA-2-ethylhexyl ester), thermal stabilizer.
-
Procedure:
-
Dry blend PVC resin with the plasticizer and a thermal stabilizer in a high-speed mixer.
-
Process the blend on a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.
-
Press the sheet in a hydraulic press at the same temperature to obtain a film of a specified thickness.
-
Protocol 10: Mechanical Properties Testing
-
Method: ASTM D638 (Tensile Properties) and ASTM D2240 (Hardness).
-
Procedure:
-
Cut dumbbell-shaped specimens from the PVC film.
-
Measure the tensile strength and elongation at break using a universal testing machine.
-
Measure the Shore A hardness of the film using a durometer.
-
Protocol 11: Plasticizer Migration Testing
-
Method: ASTM D1239 (Resistance of Plastic Films to Extraction by Chemicals).
-
Procedure:
-
Weigh a sample of the plasticized PVC film.
-
Immerse the sample in a solvent (e.g., n-hexane) for a specified time and temperature.
-
Remove the sample, dry it, and weigh it again.
-
Calculate the percentage weight loss as a measure of plasticizer migration.
-
Protocol 12: Thermal Analysis
-
Method: Differential Scanning Calorimetry (DSC).
-
Procedure: Heat a small sample of the plasticized PVC film in a DSC instrument at a controlled rate. The glass transition temperature (Tg) is determined from the resulting thermogram, indicating the plasticizing efficiency.
Section 4: Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from Oleic Acid.
Development of Lubricants and Plasticizers from DHSA
References
- 1. researchgate.net [researchgate.net]
- 2. Estolides a Developing Versatile Lubricant Base-Stock [stle.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. lube-media.com [lube-media.com]
- 7. Chemistry and physical properties of estolides | Grasas y Aceites [grasasyaceites.revistas.csic.es]
Troubleshooting & Optimization
Optimizing the yield and purity of 9,10-Dihydroxystearic acid synthesis
Technical Support Center: 9,10-Dihydroxystearic Acid Synthesis
Welcome to the technical support center for the synthesis of this compound (DHSA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods start from oleic acid and involve the dihydroxylation of its carbon-carbon double bond. Key methods include:
-
Performic/Peracetic Acid Epoxidation followed by Hydrolysis: This widely used method involves the in situ generation of a peroxyacid (e.g., performic acid from formic acid and hydrogen peroxide) to first form an epoxide, which is then hydrolyzed to the diol.[1][2] This approach is known for producing anti-diols.[3]
-
Potassium Permanganate (B83412) (KMnO₄) Oxidation: A classic method for syn-dihydroxylation where cold, alkaline KMnO₄ is used to directly oxidize the double bond.[4] Careful control of temperature and stoichiometry is crucial to prevent oxidative cleavage.
-
Catalytic Oxidation with Hydrogen Peroxide (H₂O₂): Modern, "greener" methods use catalysts like phosphotungstic acid with H₂O₂ to achieve dihydroxylation, often with high selectivity and without the need for strong acids like formic or sulfuric acid.[5]
-
Osmium Tetroxide (OsO₄) Catalyzed Dihydroxylation: This method provides high yields of syn-diols and is very reliable, but the high cost and toxicity of OsO₄ mean it is often used catalytically with a co-oxidant like N-Methylmorpholine N-oxide (NMO).[6]
Q2: How does the purity of the starting oleic acid affect the final product?
A2: The purity of the oleic acid is a critical factor. Commercial oleic acid often contains saturated fatty acids (like stearic and palmitic acid) and other unsaturated fatty acids.[1][4]
-
Impact on Yield: Saturated fatty acids do not react and will remain as impurities, lowering the theoretical yield based on the total starting material weight.
-
Impact on Purity: These unreacted fatty acids must be removed during purification. Using highly purified oleic acid can result in nearly quantitative yields of DHSA, simplifying the purification process significantly.[1]
Q3: What are the common byproducts, and how can they be minimized?
A3: The primary byproduct of concern is the result of oxidative cleavage at the C9-C10 double bond, which yields pelargonic acid (C9) and azelaic acid (C9).
-
Minimization with KMnO₄: This is more likely with permanganate oxidation if the reaction is not kept cold (around 10°C) or if an excess of the oxidant is used.[4] Strict adherence to temperature and stoichiometry is essential.
-
Minimization with Peroxyacids: Over-oxidation can also occur. Controlling the temperature (typically 40-50°C) and the rate of H₂O₂ addition is key to preventing side reactions.[1][7]
Q4: How can I effectively purify the crude 9,10-DHSA product?
A4: Purification typically involves removing unreacted starting material and byproducts.
-
Recrystallization: The most common method is recrystallization from 95% ethanol (B145695).[1][4][7] The crude product is dissolved in hot ethanol and allowed to crystallize at a low temperature (e.g., 0°C). Multiple recrystallizations may be needed to achieve high purity.[1]
-
Washing: Before recrystallization, washing the crude product is important. Washing with hot water removes residual salts and water-soluble acids.[1] A subsequent wash or digestion with a non-polar solvent like petroleum ether is effective for removing unreacted oleic acid and other saturated fatty acid impurities, as DHSA is insoluble in it.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 9,10-DHSA.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction for the disappearance of the starting material (e.g., via TLC or iodine number analysis). Ensure the reaction temperature is maintained as specified in the protocol (e.g., 40°C for the performic acid method).[1] |
| Purity of Oleic Acid: Starting material contains a high percentage of saturated fats. | Use higher purity oleic acid if possible.[1] Alternatively, accurately determine the oleic acid content (e.g., by iodine number) to calculate a more realistic expected yield. | |
| Oxidative Cleavage: Reaction conditions are too harsh (e.g., high temperature, excess oxidant). | For KMnO₄ reactions, maintain a low temperature (≤10°C) and add the oxidant slowly.[4] For peroxyacid methods, control the exotherm with a water bath and avoid adding H₂O₂ too quickly.[1] | |
| Losses During Workup: Product is lost during washing or transfer steps. | Ensure the pH of the aqueous layer is acidic (<6) during washing to prevent the loss of product as a sodium salt (soap).[1] Be meticulous during filtration and recrystallization steps. | |
| Low Purity / Oily Product | Unreacted Oleic Acid: The reaction did not go to completion. | Increase reaction time or ensure sufficient oxidant was added. Purify the crude product by digesting or washing it with petroleum ether to remove the non-polar oleic acid.[4] |
| Presence of Saturated Fatty Acids: Impurities from the starting material. | Purify via recrystallization from ethanol. One or two recrystallizations are typically sufficient.[1] A pre-wash with petroleum ether is also highly effective.[4] | |
| Formation of Estolides: Self-esterification can occur, especially if using methyl oleate (B1233923) as a starting material. | If starting from oleic acid, this is less of an issue. If using methyl oleate, ensure complete hydrolysis of the final product.[8] | |
| Reaction Not Starting | Low Quality Reagents: Hydrogen peroxide may have decomposed. | Assay the concentration of the hydrogen peroxide solution immediately before use.[1] Ensure other reagents like formic acid are of the appropriate grade (e.g., 98-100%).[1] |
| Lag Phase: Some reactions, like the performic acid method, have an initial lag period. | Be patient; the reaction can take 5-10 minutes to become exothermic.[1] Gentle warming may be required to initiate the reaction, followed by cooling to maintain the target temperature. |
Data Presentation: Comparison of Synthesis Methods
The table below summarizes typical conditions and outcomes for common synthesis routes.
| Parameter | Performic Acid Method | Potassium Permanganate Method | Catalytic H₂O₂ Method (Phosphotungstic Acid) |
| Primary Reagents | Oleic Acid, Formic Acid, H₂O₂ | Oleic Acid, KMnO₄, NaOH | Oleic Acid, H₂O₂, Phosphotungstic Acid |
| Typical Solvent | Formic Acid (acts as reagent and solvent) | Water | None (or minimal) |
| Reaction Temperature | 40°C[1][7] | 10°C[4] | 70-80°C[5] |
| Reaction Time | ~3-5 hours[1][7] | ~5-10 minutes[4] | ~3-6 hours[5] |
| Reported Yield | 50-60% (after recrystallization)[1] | ~87% (after recrystallization)[4] | 88-91%[5] |
| Stereochemistry | anti-dihydroxylation[3] | syn-dihydroxylation | anti-dihydroxylation (via epoxide) |
| Key Advantages | Well-established, reliable procedure. | Fast reaction time, avoids strong acids. | High yield, "green" (avoids strong acids and neutralization steps).[5] |
| Key Disadvantages | Requires handling of corrosive formic acid. | Risk of oxidative cleavage, produces MnO₂ waste.[4] | Requires catalyst, higher reaction temperature. |
Experimental Protocols
Method 1: Synthesis via Performic Acid
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, add 141 g (0.5 mol) of oleic acid and 425 mL of 98-100% formic acid.
-
Addition of Oxidant: While stirring at 25°C, slowly add ~60 g of 30% hydrogen peroxide over 15 minutes.
-
Reaction Control: The reaction is exothermic. Use a water bath to maintain the temperature at 40°C. The mixture should become homogeneous after 20-30 minutes. Continue stirring for approximately 3 hours, or until the peroxide is consumed.
-
Solvent Removal: Remove the formic acid by distillation under reduced pressure.
-
Hydrolysis: To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide (B78521) and heat at 100°C for 1 hour to saponify the intermediate.
-
Acidification: Cautiously pour the hot soap solution into an excess of 3N hydrochloric acid with vigorous stirring. An oil will separate and solidify upon cooling.
-
Washing: Decant the aqueous layer. Remelt the solid product with hot water and stir well to remove residual salts. Ensure the final wash water pH is below 6. Allow the product to solidify again.
-
Purification: Break up the solid and recrystallize from 95% ethanol. A second recrystallization may be necessary to obtain a product with a melting point of 94-95°C.
Method 2: Synthesis via Potassium Permanganate
This protocol is adapted from a procedure by Lapworth and Mottram.[4]
-
Preparation of Oleate Salt: Dissolve 3.14 g (10.0 mmol) of oleic acid (90%) and 3.14 g of NaOH in 320 mL of water, heating gently until the solution is clear.
-
Reaction Setup: Cool the solution by adding 2.5 L of ice-cold water in a large beaker with magnetic stirring. The temperature should be at or below 10°C.
-
Oxidation: Add 250 mL of a 1% potassium permanganate solution over 1 minute while stirring vigorously. The purple color should disappear as the reaction proceeds.
-
Quenching: After 5 minutes, quench the excess permanganate by adding solid sodium sulfite (B76179) until the solution is colorless and a brown precipitate of MnO₂ forms.
-
Acidification: Acidify the mixture with ~94 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of 9,10-DHSA will form.
-
Isolation: Collect the precipitate by suction filtration and dry it.
-
Purification: Wash the crude product with 50 mL of petroleum ether (60-80°C) to remove unreacted fatty acids. The DHSA is insoluble. Further purify by recrystallizing from ethanol to yield a colorless powder with a melting point of ~132°C.
Visualizations
Caption: General experimental workflow for 9,10-DHSA synthesis.
Caption: Troubleshooting decision tree for low product yield.
Caption: Desired vs. side reaction pathways in oleic acid oxidation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. anti -Dihydroxylation of olefins enabled by in situ generated peroxyacetic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03540B [pubs.rsc.org]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. CN112812001A - Preparation method of 9, 10-dihydroxystearic acid - Google Patents [patents.google.com]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Strategies for improving the solubility of 9,10-Dihydroxystearic acid for in vitro bioassays
Welcome to the technical support center for 9,10-Dihydroxystearic acid (DHSA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of DHSA for in vitro bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHSA) and why is its solubility a concern for in vitro assays?
This compound is a dihydroxy fatty acid, an oxidation product of oleic acid.[1][2] Like many lipids, DHSA is poorly soluble in aqueous solutions such as cell culture media and buffers.[1][] This low solubility can lead to precipitation, inconsistent concentrations in experiments, and reduced bioavailability to cells, all of which can compromise the reliability and reproducibility of in vitro bioassay results.[4]
Q2: What are the recommended solvents for preparing a stock solution of DHSA?
DHSA is soluble in several organic solvents.[1][2] Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions.[1][5] It is crucial to prepare a high-concentration stock in an appropriate organic solvent before diluting it to the final working concentration in your aqueous experimental medium.[6]
Q3: My DHSA precipitates out of solution when I add my stock to the cell culture medium. What can I do to prevent this?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a concentrated organic stock is no longer soluble when diluted into an aqueous medium.[6] Here are several strategies to prevent this:
-
Optimize the Dilution Method: Instead of adding the concentrated stock directly to the full volume of your medium, perform a serial or stepwise dilution.[7] Pre-warming the medium to 37°C can also improve solubility.[7]
-
Use a Carrier Protein: Complexing the fatty acid with a carrier protein like bovine serum albumin (BSA) can significantly enhance its solubility and stability in culture media.[8][9]
-
Employ Solubilizing Agents: For particularly challenging cases, consider using solubilizing agents such as cyclodextrins, which can encapsulate the hydrophobic DHSA molecule and increase its aqueous solubility.[10][11]
-
Control the Final Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is as low as possible (ideally below 0.5% for DMSO) to avoid cytotoxicity.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| DHSA powder will not dissolve in aqueous buffer or cell culture medium. | DHSA is a hydrophobic molecule with very low aqueous solubility.[1] | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first.[1][6] See Experimental Protocol 1 for details. |
| Precipitate forms after adding the DHSA stock solution to the cell culture medium. | The final concentration of DHSA exceeds its solubility limit in the aqueous medium. The final concentration of the organic solvent is too low to maintain DHSA's solubility. | Reduce the final working concentration of DHSA.[4] Ensure the final solvent concentration is sufficient but non-toxic (typically ≤0.5% for DMSO).[7] Prepare an intermediate dilution in warm (37°C) medium.[7] Consider using a carrier protein like BSA (see Experimental Protocol 2 ).[12] |
| Inconsistent or non-reproducible experimental results. | Inaccurate concentration due to incomplete dissolution or precipitation of DHSA. Degradation of DHSA in the stock solution or final medium. | Prepare fresh dilutions for each experiment.[13] Ensure the stock solution is completely dissolved before use, with gentle warming (37°C) and vortexing if necessary.[13] Minimize exposure of DHSA solutions to air and light to prevent oxidation. |
| Observed cellular toxicity in control wells (vehicle only). | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity. | Keep the final concentration of the organic solvent in the culture medium low (generally below 0.5% for DMSO, with 0.1% or lower being ideal).[7] Run a vehicle control with the same final solvent concentration as your experimental conditions to assess solvent toxicity. |
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 25 | [1][2][5] |
| Dimethyl sulfoxide (DMSO) | 10 | [1][2][5] |
| Ethanol | 5 | [1][2][5] |
| 1:5 solution of DMSO:PBS (pH 7.2) | 0.16 | [1][2] |
Experimental Protocols
Experimental Protocol 1: Preparation of a DHSA Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
In a sterile microcentrifuge tube, carefully weigh out the desired amount of DHSA. For a 10 mg/mL stock solution, weigh 10 mg of DHSA.
-
Add 1 mL of anhydrous DMSO to the tube containing the DHSA.
-
Vortex the solution thoroughly until the DHSA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Experimental Protocol 2: Preparation of DHSA-BSA Complex for Cell Culture
Objective: To prepare a DHSA solution complexed with bovine serum albumin (BSA) for improved solubility and delivery to cells in culture.
Materials:
-
10 mg/mL DHSA stock solution in DMSO (from Protocol 1)
-
Fatty acid-free BSA
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile tubes
-
Water bath at 37°C
Procedure:
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a desired concentration (e.g., 10%).
-
Warm the BSA solution: Place the BSA solution in a 37°C water bath for at least 30 minutes.
-
Complexation: While gently vortexing the warm BSA solution, add the DHSA stock solution dropwise to achieve the desired final concentration. A molar ratio of fatty acid to BSA between 1:1 and 4:1 is a common starting point.
-
Incubate: Continue to incubate the DHSA-BSA mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.
-
Sterile Filtration: Filter the DHSA-BSA complex solution through a 0.22 µm sterile filter.
-
Final Dilution: The sterile DHSA-BSA complex can now be added to your complete cell culture medium to achieve the final desired DHSA concentration for your experiment.
Visualizations
Experimental Workflow for DHSA Solubilization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 120-87-6 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubilization of Saturated Fatty Acids and Its Lysophosphatidylcholine by Complexation With Bovine Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 13. benchchem.com [benchchem.com]
Overcoming challenges in the purification of threo and erythro isomers of 9,10-Dihydroxystearic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges in the purification of threo and erythro isomers of 9,10-Dihydroxystearic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of threo and erythro isomers of this compound.
Issue 1: Poor or No Separation of Isomers by Column Chromatography
-
Question: Why are my threo and erythro isomers not separating on a silica (B1680970) gel column?
-
Answer: The threo and erythro isomers of this compound are diastereomers with very similar polarities. Standard silica gel chromatography with common solvent systems like ethyl acetate (B1210297)/hexane (B92381) may not provide sufficient selectivity. The subtle differences in the spatial arrangement of the hydroxyl groups require optimized conditions to achieve separation.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Increase Polarity Gradually: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate or isopropanol) in a non-polar solvent (e.g., hexane or heptane).
-
Try Different Solvent Systems: Experiment with solvent systems that offer different selectivities. For example, a mixture of dichloromethane/methanol or chloroform/methanol might provide better resolution. Adding a small amount of acetic acid can sometimes improve peak shape for carboxylic acids.
-
-
Modify the Stationary Phase:
-
Use a Different Adsorbent: Consider using alumina (B75360) (neutral or acidic) as an alternative to silica gel, as it can offer different selectivity.
-
-
Improve Column Packing: Ensure the column is packed evenly to avoid channeling, which can lead to poor separation. Dry packing followed by careful solvent equilibration is a reliable method.[1]
Issue 2: Co-elution or Poor Resolution in HPLC
-
Question: My HPLC analysis shows a single broad peak or two poorly resolved peaks for the isomers. What can I do?
-
Answer: Co-elution in HPLC is a common challenge when separating diastereomers. The choice of stationary phase and mobile phase composition is critical to exploit the small differences in their physicochemical properties.
Troubleshooting Steps:
-
Switch Between Normal-Phase and Reversed-Phase HPLC:
-
Normal-Phase (NP-HPLC): This is often a good starting point for separating diastereomers. A silica, diol, or cyano column with a non-polar mobile phase (e.g., hexane/isopropanol) can be effective.
-
Reversed-Phase (RP-HPLC): While less common for this type of separation, a C18 column can sometimes resolve diastereomers. Optimization of the mobile phase, particularly the organic modifier (acetonitrile vs. methanol) and the use of additives, is crucial.
-
-
Optimize the Mobile Phase:
-
Solvent Composition: Systematically vary the ratio of the organic modifier to the aqueous or non-polar phase.
-
pH Control (for RP-HPLC): Since this compound is a carboxylic acid, the pH of the mobile phase can affect retention and selectivity. Using a buffer to maintain a consistent pH is recommended.
-
Additives: Small amounts of acids like formic acid or acetic acid in the mobile phase can improve peak shape and selectivity.
-
-
Adjust Operating Parameters:
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution.
-
Temperature: Changing the column temperature can alter selectivity. Experiment with a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition.
-
Issue 3: Difficulty with Fractional Crystallization
-
Question: I am unable to selectively crystallize one isomer from a mixture. What factors should I consider?
-
Answer: Fractional crystallization relies on the difference in solubility between the threo and erythro isomers in a particular solvent. Finding the right solvent and controlling the cooling rate are key to successful separation.
Troubleshooting Steps:
-
Solvent Selection:
-
Screen a Variety of Solvents: Test a range of solvents with different polarities (e.g., ethanol, isopropyl alcohol, acetone, hexane, and mixtures thereof). The ideal solvent will have a significant solubility difference between the two isomers at a given temperature.
-
Consider Solvent/Water Mixtures: Using a mixture of an organic solvent and water can sometimes enhance the solubility difference between the isomers.
-
-
Optimize Crystallization Conditions:
-
Cooling Rate: A slow and controlled cooling rate generally promotes the formation of purer crystals. Rapid cooling can lead to the co-crystallization of both isomers.
-
Temperature: The final temperature to which the solution is cooled will affect the yield and purity of the crystals. Experiment with different final temperatures to find the best balance.
-
Seeding: If a small amount of the pure desired isomer is available, adding it as a seed crystal can promote its selective crystallization.
-
Issue 4: Peak Splitting in HPLC Chromatograms
-
Question: I am observing split peaks for what should be a single isomer. What is the cause?
-
Answer: Peak splitting in HPLC can be caused by several factors, including column issues, mobile phase incompatibility, or the presence of unresolved components.[2][3][4][5][6]
Troubleshooting Steps:
-
Check for Column Issues:
-
Column Contamination or Void: A blocked frit or a void at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[2] Try flushing the column or replacing it if necessary.
-
-
Verify Mobile Phase and Sample Compatibility:
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
-
-
Rule Out Co-eluting Isomers:
Frequently Asked Questions (FAQs)
Q1: What is the structural difference between threo and erythro isomers of this compound?
A1: The terms threo and erythro describe the relative stereochemistry of the two hydroxyl groups at carbons 9 and 10. In a Fischer projection with the carbon chain aligned vertically, the erythro isomer has the two hydroxyl groups on the same side, while the threo isomer has them on opposite sides.[7][8][9] This difference in spatial arrangement leads to subtle variations in their physical properties, such as melting point and solubility, which can be exploited for separation.
Q2: Which analytical techniques are best for confirming the purity and identity of the separated isomers?
A2: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help confirm the overall structure of this compound. Specific differences in the chemical shifts of the protons and carbons near the hydroxyl groups can help distinguish between the threo and erythro isomers.
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS can confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.
-
Melting Point Analysis: The pure threo and erythro isomers have distinct melting points, which can be compared to literature values for identification and purity assessment.
Q3: Is it better to use normal-phase or reversed-phase HPLC for separating these isomers?
A3: Normal-phase HPLC (NP-HPLC) is generally more effective for separating diastereomers like the threo and erythro isomers of this compound.[10] This is because the polar stationary phase (e.g., silica) can interact differently with the spatial arrangement of the polar hydroxyl groups. Reversed-phase HPLC (RP-HPLC) separates primarily based on hydrophobicity, and the difference in hydrophobicity between these two isomers is often minimal. However, with careful optimization of the mobile phase, RP-HPLC can sometimes achieve separation.
Q4: Can I use derivatization to improve the separation of the isomers?
A4: Yes, derivatization can be a useful strategy. Converting the carboxylic acid to an ester or the hydroxyl groups to other derivatives can alter the polarity and steric properties of the molecules, potentially enhancing the separation. For example, creating diastereomeric esters with a chiral derivatizing agent can allow for separation on a standard achiral column.
Quantitative Data on Purification
Quantitative data on the separation of threo and erythro this compound is not extensively consolidated in the literature. However, the following table summarizes typical outcomes that can be expected from different purification methods based on general principles of diastereomer separation.
| Purification Method | Key Parameters | Expected Purity | Expected Recovery | Notes |
| Fractional Crystallization | Solvent, Cooling Rate, Temperature | Moderate to High | Variable | Highly dependent on the solubility difference between the isomers in the chosen solvent. Multiple recrystallizations may be needed. |
| Silica Gel Column Chromatography | Solvent System, Column Dimensions, Loading | Moderate | Moderate to High | Can be effective for initial cleanup and partial separation. Complete separation may be challenging. |
| Normal-Phase HPLC (NP-HPLC) | Stationary Phase (Silica, Diol), Mobile Phase (e.g., Hexane/Isopropanol) | High to Very High | Low to Moderate | Often provides the best resolution for analytical and semi-preparative scale separations. |
| Reversed-Phase HPLC (RP-HPLC) | Stationary Phase (C18), Mobile Phase (e.g., Acetonitrile/Water with additives) | Low to Moderate | Moderate | Generally less effective than NP-HPLC for this specific separation, but may work with extensive method development. |
Experimental Protocols
Protocol 1: Separation by Silica Gel Column Chromatography
This protocol provides a starting point for the separation of threo and erythro isomers of this compound using silica gel column chromatography.
-
Column Preparation:
-
Dry-pack a glass column with silica gel (e.g., 230-400 mesh).[1]
-
Equilibrate the column with the starting eluent (e.g., 98:2 hexane:ethyl acetate with 0.1% acetic acid).
-
-
Sample Loading:
-
Dissolve the crude mixture of isomers in a minimal amount of the starting eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the starting eluent.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A shallow gradient is recommended.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
-
Analysis:
-
Combine fractions containing the pure isomers.
-
Evaporate the solvent under reduced pressure.
-
Analyze the purity of the separated isomers using HPLC, NMR, and/or melting point analysis.
-
Protocol 2: Separation by Normal-Phase HPLC (NP-HPLC)
This protocol outlines a general method for the analytical to semi-preparative separation of the isomers by NP-HPLC.
-
HPLC System and Column:
-
HPLC system with a UV or evaporative light-scattering detector (ELSD).
-
Normal-phase column (e.g., Silica or Diol, 5 µm particle size).
-
-
Mobile Phase:
-
Prepare a mobile phase of hexane and isopropanol (B130326) (e.g., starting with 98:2 v/v).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (if using a UV detector) or ELSD.
-
Injection Volume: 10 µL.
-
-
Method:
-
Inject the sample dissolved in the mobile phase.
-
Run an isocratic elution or a shallow gradient by slowly increasing the percentage of isopropanol.
-
Identify the peaks corresponding to the threo and erythro isomers based on their retention times.
-
Protocol 3: Purification by Fractional Crystallization
This protocol provides a general guideline for separating the isomers by fractional crystallization.
-
Solvent Screening:
-
In small vials, dissolve a known amount of the isomer mixture in different solvents (e.g., ethanol, isopropyl alcohol, acetone, ethyl acetate) at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature and then to a lower temperature (e.g., 4°C).
-
Observe which solvent yields crystals and if there appears to be a selective crystallization of one form.
-
-
Crystallization:
-
Dissolve the isomer mixture in the chosen optimal solvent at its boiling point to create a saturated solution.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Further cool the solution in a refrigerator or ice bath to maximize crystal formation.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the composition of the mother liquor by HPLC or another suitable method.
-
If necessary, repeat the crystallization process on the enriched fractions to improve purity.
-
Visualizations
Caption: A decision workflow for selecting a purification method for threo and erythro isomers of this compound.
Caption: A troubleshooting guide for poor resolution in the HPLC separation of this compound isomers.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. support.waters.com [support.waters.com]
- 7. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 8. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Method development for separating 9,10-Dihydroxystearic acid from other isomeric fatty acids
This guide provides researchers, scientists, and drug development professionals with technical support for separating 9,10-Dihydroxystearic acid (9,10-DHSA) from its other positional and structural isomers. It includes frequently asked questions, detailed troubleshooting, experimental protocols, and data tables to assist in method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for separating 9,10-DHSA from its isomers?
A1: The two primary chromatographic methods used are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2]
-
Gas Chromatography (GC): Typically coupled with Mass Spectrometry (GC-MS), this method offers high resolution and detailed structural information. However, it requires derivatization to make the fatty acids volatile.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with MS (LC-MS) or other detectors like Evaporative Light Scattering (ELSD), HPLC is a versatile technique. Reversed-phase (RP-HPLC) is the most common mode, separating isomers based on subtle differences in hydrophobicity.[1][5][6]
Q2: Is derivatization necessary for analyzing dihydroxystearic acids?
A2: It depends on the chosen analytical technique.
-
For GC analysis , derivatization is mandatory. The high polarity and low volatility of dihydroxystearic acids, due to their carboxyl and hydroxyl groups, prevent them from passing through a GC system in their free form.[4][7] Common methods include silylation (e.g., with BSTFA) or esterification (e.g., forming methyl esters with BF3-methanol).[3][4][8]
-
For HPLC analysis , derivatization is not strictly required but is often recommended.[5] Underivatized free fatty acids can exhibit poor peak shape (tailing) on some columns.[9] Derivatization to form esters can improve peak symmetry and allows for the use of UV or fluorescence detectors if a suitable chromophore is added, significantly enhancing sensitivity.[5]
Q3: What type of analytical columns are most effective for separating these isomers?
A3: The column choice is critical for achieving separation.
-
For GC-MS , nonpolar or mid-polarity columns are typically used. A common choice is a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5 or equivalent), which separates the derivatized isomers based on boiling point and subtle polarity differences.[3]
-
For RP-HPLC , C18 columns are the most widely used stationary phase for separating fatty acids.[5][6] Separation is based on hydrophobicity, which is influenced by chain length and the position of the hydroxyl groups. For challenging separations, columns with different selectivities, such as phenyl-hexyl or embedded polar group phases, may offer advantages.
Q4: How can I detect and quantify 9,10-DHSA and its isomers after separation?
A4: Mass Spectrometry (MS) is the most powerful detection method as it provides both quantification and structural identification.
-
GC-MS: In electron ionization (EI) mode, derivatized fatty acids produce characteristic fragmentation patterns that can be used to identify isomers and quantify them using selected ion monitoring (SIM).[10][11]
-
LC-MS: Electrospray ionization (ESI) is a common interface for LC-MS. It allows for sensitive detection and quantification of the isomers, often using single or multiple reaction monitoring (MRM) for high specificity.[12]
-
Other HPLC Detectors: If MS is unavailable, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for universal detection of non-volatile analytes like fatty acids.[6][13] UV detection at low wavelengths (~210 nm) is possible but can suffer from interference and low sensitivity.[6][14]
Troubleshooting Guide
This section addresses specific issues that may arise during method development and analysis.
Q: Why am I seeing poor peak resolution between my dihydroxystearic acid isomers in RP-HPLC?
A: Poor resolution between isomers is a common challenge due to their similar physicochemical properties.[5] Consider the following systematic approach:
-
Mobile Phase Optimization:
-
Adjust Solvent Strength: Fine-tune the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Decreasing the organic content will increase retention times and may improve separation.[15]
-
Change Organic Modifier: Switching from acetonitrile to methanol (B129727), or using a ternary mixture, can alter selectivity and improve resolution.
-
Modify pH: For free fatty acids, the pH of the mobile phase can impact peak shape and retention. Ensure the pH is well below the pKa of the carboxylic acid (~4.8) by adding a small amount of an acid like formic or acetic acid to keep it in a single protonation state.[15]
-
-
Column and Temperature:
-
Lower Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time.
-
Adjust Temperature: Changing the column temperature affects solvent viscosity and analyte interaction with the stationary phase. A lower temperature often increases retention and may enhance resolution.[9]
-
Try a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., Phenyl-Hexyl, C30) or one with a higher surface area or smaller particle size for increased efficiency.
-
Q: My peaks are tailing or fronting in my chromatogram. What is the cause?
A: Poor peak shape compromises resolution and quantification.[9]
-
Peak Tailing: Common causes include column overload, secondary interactions between the analyte and the stationary phase, or column contamination/degradation.[9]
-
Solution: Dilute your sample to check for overloading.[15] For free fatty acids, ensure the mobile phase is acidified to prevent interaction of the carboxylate anion with the silica (B1680970) backbone. If the column is old or contaminated, flush it according to the manufacturer's instructions or replace it.[9][15]
-
-
Peak Fronting: This is often caused by sample overload or issues with the sample solvent.[9]
-
Solution: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting a smaller volume or a more dilute sample can also resolve the issue.[15]
-
Q: My signal intensity in LC-MS with ESI is low and unstable. What should I check?
A: Low ESI-MS signal can be due to a variety of factors related to the mobile phase, analyte, or instrument.
-
Mobile Phase Compatibility: ESI efficiency is highly dependent on the mobile phase. Ensure you are using volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and avoiding non-volatile salts. High concentrations of trifluoroacetic acid (TFA) can cause ion suppression; keep it below 0.1%.
-
Analyte Ionization: Dihydroxystearic acids can be analyzed in either positive or negative ion mode. Negative mode [M-H]⁻ is often very sensitive for carboxylic acids. Experiment with both modes to find the optimal polarity.
-
Instrument Parameters: Optimize MS source parameters, including capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature, to maximize the signal for your specific analytes.
Q: My GC-MS results show multiple small peaks or broad humps, suggesting incomplete derivatization. How can I fix this?
A: Incomplete derivatization is a frequent issue when analyzing polar molecules like dihydroxystearic acids.[4]
-
Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the derivatizing agent (e.g., BSTFA, MSTFA, BF3-Methanol).[4] A 10x molar excess is a good starting point.
-
Reaction Conditions: Optimize the reaction time and temperature. Silylation reactions, for example, often benefit from heating at 60-80°C for 30-60 minutes.[4][8]
-
Moisture Contamination: Derivatization reagents, especially silylating agents, are highly sensitive to moisture.[4] Ensure all glassware is dry, use anhydrous solvents, and dry your sample completely before adding the reagent. Work under an inert atmosphere (e.g., nitrogen) if possible.
Experimental Protocols & Data
Method 1: GC-MS Analysis of Dihydroxystearic Acid Isomers
This protocol is a representative method for the analysis of DHSA isomers after derivatization.
1. Sample Preparation & Derivatization (Silylation)
-
Accurately weigh 1-2 mg of the fatty acid sample into a 2 mL autosampler vial.
-
If the sample is in an aqueous matrix, evaporate to complete dryness under a stream of nitrogen.[4]
-
Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to redissolve the residue.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in an oven or heating block.[8]
-
Cool the vial to room temperature. The sample is now ready for injection.
Table 1: Typical GC-MS Method Parameters
| Parameter | Value/Setting |
|---|---|
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Start at 150°C, hold for 1 min; ramp at 10°C/min to 290°C; hold for 15 min[3] |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification[10] |
Method 2: HPLC-MS Analysis of Dihydroxystearic Acid Isomers
This protocol provides a starting point for reversed-phase separation of underivatized DHSA isomers.
1. Sample Preparation
-
Dissolve the fatty acid sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[15]
Table 2: Typical HPLC-MS Method Parameters
| Parameter | Value/Setting |
|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 mm x 150 mm, 1.8 µm particle size |
| Column Temp | 40°C |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 70% B to 100% B over 15 min; hold at 100% B for 5 min; return to 70% B and equilibrate for 5 min |
| Injection Volume | 2 µL |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3500 V |
| Drying Gas Temp | 300°C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Gas | 45 psi |
| Acquisition Mode | Scan (m/z 100-400) for identification; MRM for quantification (e.g., transition for m/z 315.3 -> specific fragments) |
Troubleshooting Reference
Table 3: Quick Troubleshooting Summary
| Issue | Common Cause(s) | Suggested Solution(s) |
|---|---|---|
| Poor Resolution | Mobile phase not optimal; low column efficiency; wrong column chemistry. | Adjust solvent gradient/strength; reduce flow rate; try a different column type.[15] |
| Peak Tailing | Column overload; secondary analyte interactions; column contamination. | Dilute sample; acidify mobile phase; flush or replace the column.[9] |
| No/Low Signal | Incorrect derivatization (GC); ion suppression (LC-MS); wrong detector settings. | Verify derivatization procedure; use volatile buffers; optimize MS source parameters. |
| Ghost Peaks | Contaminated mobile phase; sample carryover from previous injection. | Use high-purity solvents; run blank injections; clean the injector.[15] |
Visualized Workflows
General Method Development Workflow
The following diagram outlines a typical workflow for developing a robust method for separating fatty acid isomers.
Caption: Workflow for DHSA Isomer Separation Method Development.
Troubleshooting Logic: Poor Peak Resolution
This flowchart provides a step-by-step logical guide for diagnosing and solving poor peak resolution in an HPLC system.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. aocs.org [aocs.org]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. scispace.com [scispace.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of isomeric doxyl stearic acids by gas-liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uhplcs.com [uhplcs.com]
Technical Support Center: Optimizing Mass Spectrometry of 9,10-Dihydroxystearic Acid
Welcome to the technical support center for the analysis of 9,10-Dihydroxystearic Acid (DHSA) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance ionization efficiency and achieve reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Ionization Mode | This compound, possessing a carboxylic acid group, generally ionizes well in negative electrospray ionization (ESI) mode as the [M-H]⁻ ion. While positive mode can be used, it may result in lower sensitivity. Recommendation: Start with negative ESI mode. If positive mode is necessary, consider derivatization of the carboxylic acid group. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the ionization of the carboxylic acid. In negative mode, a slightly basic or neutral pH can enhance deprotonation. However, acidic modifiers are often used for chromatographic purposes. Recommendation: For negative mode, start with a mobile phase containing a low concentration of a weak acid like 0.1% formic acid or acetic acid to balance chromatography and ionization. For positive mode, these acidic modifiers are essential. |
| Poor Desolvation | The two hydroxyl groups on DHSA can increase its polarity, potentially requiring higher desolvation temperatures. Recommendation: Optimize the ESI source drying gas temperature and flow rate. Start with a temperature around 300-350 °C and a moderate gas flow, then adjust as needed to maximize the signal of the [M-H]⁻ ion. |
| Ion Suppression | Co-eluting compounds from the sample matrix can compete for ionization, reducing the DHSA signal. Recommendation: Improve chromatographic separation to isolate DHSA from interfering matrix components. If ion suppression is still suspected, perform a post-column infusion experiment to identify regions of suppression. |
| Sample Degradation | Improper storage or handling can lead to degradation of the analyte. Recommendation: Store DHSA standards and samples at low temperatures (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions on Column | The polar hydroxyl and carboxyl groups can interact with active sites on the LC column, leading to peak tailing. Recommendation: Use a high-quality, end-capped C18 column. The addition of a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can help to reduce these secondary interactions. |
| Column Overload | Injecting too much sample can lead to peak broadening and fronting. Recommendation: Reduce the injection volume or dilute the sample. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Recommendation: Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible. |
| Column Contamination or Void | Accumulation of matrix components or degradation of the column bed can cause peak splitting and broadening. Recommendation: Use a guard column and appropriate sample clean-up procedures. If a void is suspected, the column may need to be replaced. |
Issue 3: Presence of Unexpected Adducts or Fragments
Possible Causes & Solutions:
| Cause | Recommended Action |
| Adduct Formation | In positive ion mode, DHSA can form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). In negative ion mode, adducts with formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻) from the mobile phase are possible. Recommendation: Use high-purity solvents and mobile phase additives. If sodium or potassium adducts are problematic, ensure all glassware is thoroughly cleaned and consider using polypropylene (B1209903) vials. The presence of ammonium adducts can be useful for confirmation in positive mode when using ammonium formate as a modifier. |
| In-source Fragmentation | The diol structure can be susceptible to fragmentation in the ESI source, particularly at higher source energies. Common neutral losses include water (H₂O) and carbon dioxide (CO₂). Recommendation: Optimize source parameters such as capillary voltage and fragmentor/cone voltage to minimize in-source fragmentation while maintaining good ionization. Start with lower energy settings and gradually increase to find the optimal balance. |
| Co-eluting Isobars | Other compounds with the same nominal mass as DHSA may be present in the sample. Recommendation: Utilize high-resolution mass spectrometry to differentiate between DHSA and potential isobars based on their accurate mass. Tandem MS (MS/MS) can also be used to generate specific fragment ions for unambiguous identification. |
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative ESI, is better for this compound?
A1: Negative ion ESI is generally preferred for the analysis of this compound. The carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion, which often results in higher sensitivity and a cleaner spectrum compared to positive ion mode.[1][2][3] In positive ion mode, protonation ([M+H]⁺) can be less efficient, and the signal may be split among various adducts (e.g., [M+Na]⁺, [M+NH₄]⁺).
Q2: What are the best mobile phase additives to use for LC-MS analysis of DHSA?
A2: The choice of additive depends on the desired ionization mode and chromatographic performance.
-
For Negative Ion Mode:
-
0.1% Formic Acid or 0.1% Acetic Acid: These are commonly used to improve peak shape by minimizing secondary interactions with the column. While they are acidic, at these low concentrations, sufficient deprotonation of DHSA still occurs in the ESI source.[4]
-
Ammonium Hydroxide (in small amounts): Can be used to increase the pH of the mobile phase and enhance the formation of [M-H]⁻. However, it can negatively impact chromatography on some columns and may not be as volatile as desired.
-
-
For Positive Ion Mode:
-
0.1% Formic Acid or 0.1% Acetic Acid: Essential for promoting protonation to form the [M+H]⁺ ion.
-
Ammonium Formate or Ammonium Acetate (e.g., 5-10 mM): Can be used as a buffer and will promote the formation of the [M+NH₄]⁺ adduct, which can be a useful ion for quantification.[5]
-
Q3: I am observing significant in-source fragmentation. How can I reduce it?
A3: In-source fragmentation of DHSA can occur due to the relatively labile hydroxyl groups and the carboxylic acid moiety. To reduce this:
-
Lower the Fragmentor/Cone Voltage: This is the primary parameter controlling the energy in the ion source. Systematically decrease this voltage until the precursor ion ([M-H]⁻ or [M+H]⁺) is maximized relative to the fragment ions.
-
Optimize Capillary Voltage: While its primary role is to facilitate the electrospray, excessively high voltages can contribute to in-source fragmentation.
-
Adjust Drying Gas Temperature: Very high temperatures can sometimes induce thermal degradation. While necessary for desolvation, ensure it is not excessively high.
Q4: Should I consider derivatization for DHSA analysis?
A4: Derivatization can be a valuable strategy, particularly if you are struggling with sensitivity in positive ion mode or if you are using Gas Chromatography-Mass Spectrometry (GC-MS).
-
For LC-MS (Positive Mode): Derivatizing the carboxylic acid to form an ester or an amide with a permanently charged group can significantly enhance ionization efficiency in positive mode.[6]
-
For GC-MS: Derivatization is mandatory for DHSA analysis by GC-MS. The polar carboxyl and hydroxyl groups must be derivatized to increase volatility and thermal stability. A two-step derivatization is common:
-
Esterification: The carboxylic acid is converted to a methyl ester (FAME) using reagents like BF₃-methanol.[7]
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like BSTFA.[7][8]
-
Q5: What are the expected fragment ions of DHSA in MS/MS?
A5: In negative ion mode MS/MS of the [M-H]⁻ precursor, fragmentation of dihydroxylated fatty acids often involves cleavages adjacent to the hydroxyl groups. This can provide information on the location of the diol. You can expect to see characteristic fragment ions resulting from cleavage of the carbon-carbon bond between the two hydroxylated carbons (C9 and C10). In positive ion mode, fragmentation of the [M+H]⁺ ion will also likely involve neutral losses of water from the hydroxyl groups.
Data Presentation: Impact of Parameters on Ionization Efficiency
The following tables summarize the expected qualitative effects of various experimental parameters on the ionization efficiency of this compound.
Table 1: Effect of Mobile Phase Additives on Signal Intensity
| Additive (in Mobile Phase) | Ionization Mode | Expected Effect on DHSA Signal | Rationale |
| 0.1% Formic Acid | Negative ESI | Slight Decrease to Neutral | Lowers pH, but often improves peak shape, balancing the overall response.[4] |
| 0.1% Formic Acid | Positive ESI | Significant Increase | Provides protons for the formation of [M+H]⁺.[9] |
| 0.1% Acetic Acid | Negative ESI | Slight Decrease to Neutral | Similar to formic acid, but a weaker acid. |
| 0.1% Acetic Acid | Positive ESI | Increase | Provides protons for ionization. |
| 5-10 mM Ammonium Formate | Negative ESI | Neutral to Slight Increase | Acts as a buffer and can facilitate deprotonation. |
| 5-10 mM Ammonium Formate | Positive ESI | Increase | Promotes the formation of [M+NH₄]⁺ adducts.[5] |
Table 2: Comparison of Ionization Techniques
| Technique | Ionization Mode | Expected Relative Sensitivity | Notes |
| Electrospray Ionization (ESI) | Negative | High | Preferred method for underivatized DHSA due to the acidic nature of the molecule.[1][2] |
| Electrospray Ionization (ESI) | Positive | Moderate to Low | Generally lower sensitivity for the [M+H]⁺ ion. Can be improved with adduct-forming additives or derivatization. |
| Atmospheric Pressure Chemical Ionization (APCI) | Negative/Positive | Moderate | May be a suitable alternative if ESI proves problematic, particularly for less polar derivatives. |
| GC-MS with Electron Impact (EI) | N/A (Positive Ions) | High (with derivatization) | Requires derivatization but can provide excellent sensitivity and structural information through characteristic fragmentation patterns.[10] |
Experimental Protocols
Protocol 1: LC-MS Analysis of this compound in Negative ESI Mode
-
Sample Preparation:
-
Dissolve the DHSA standard or extracted sample in a suitable solvent such as methanol (B129727) or acetonitrile/water (50:50, v/v) to a final concentration in the range of 1-1000 ng/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 20-30%), ramp up to a high percentage (e.g., 95-100%) over several minutes to elute DHSA, hold for a brief period, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions (Negative ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Mode: Full Scan (e.g., m/z 100-500) for qualitative analysis or Selected Ion Monitoring (SIM) of m/z 315.25 for quantitative analysis (for [M-H]⁻). For MS/MS, use a precursor ion of m/z 315.25.
-
Capillary Voltage: 2500-3500 V.
-
Drying Gas Temperature: 300-350 °C.
-
Drying Gas Flow: 8-12 L/min.
-
Nebulizer Pressure: 30-50 psi.
-
Fragmentor/Cone Voltage: Start at a low value (e.g., 80-100 V) and optimize to maximize the precursor ion signal.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol involves a two-step derivatization to form the methyl ester trimethylsilyl ether derivative.
-
Methyl Esterification:
-
To a dried sample containing DHSA, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[7]
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial and evaporate to dryness under a stream of nitrogen.
-
-
Silylation:
Visualizations
Caption: Experimental workflow for DHSA analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Comparison of negative and positive ion electrospray tandem mass spectrometry for the liquid chromatography tandem mass spectrometry analysis of oxidized deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in the quantification of 9,10-Dihydroxystearic acid in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 9,10-Dihydroxystearic acid (9,10-DiOHSA) in complex biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow, from sample handling to data analysis.
Sample Preparation and Extraction
Q1: My recovery of 9,10-DiOHSA is consistently low. What are the possible causes and solutions?
A1: Low recovery of 9,10-DiOHSA can stem from several factors during sample preparation and extraction. Here are some common causes and troubleshooting steps:
-
Inadequate Cell Lysis or Tissue Homogenization: 9,10-DiOHSA may be trapped within cellular structures if the initial disruption is incomplete.
-
Solution: Ensure thorough homogenization of tissue samples using mechanical bead beating or sonication. For cultured cells, use appropriate lysis buffers and techniques.
-
-
Inefficient Extraction Solvent: The polarity of the extraction solvent is critical for selectively and efficiently recovering 9,10-DiOHSA.
-
Solution: A common and effective method for extracting fatty acids, including hydroxylated forms, is a two-step liquid-liquid extraction using a chloroform:methanol mixture. A protocol involving protein precipitation with acetonitrile (B52724) followed by centrifugation can also be employed.[1][2]
-
-
Analyte Adsorption: 9,10-DiOHSA can adsorb to plasticware, especially at low concentrations.
-
Solution: Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also minimize adsorption.
-
-
Sample pH: The pH of the sample can affect the extraction efficiency of acidic molecules like 9,10-DiOHSA.
-
Solution: Acidifying the sample to a pH below the pKa of the carboxylic acid group (typically around 4-5) can improve extraction into organic solvents.
-
-
Incomplete Phase Separation: During liquid-liquid extraction, incomplete separation of the aqueous and organic layers can lead to loss of the analyte.
-
Solution: Centrifuge samples at a sufficient speed and for an adequate duration to ensure a clear separation of phases.
-
Q2: I'm observing significant matrix effects in my plasma samples. How can I mitigate this?
A2: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds, are a major challenge in bioanalysis.[3] For 9,10-DiOHSA in plasma, phospholipids (B1166683) are a primary source of interference.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A deuterated or ¹³C-labeled 9,10-DiOHSA will co-elute and experience similar matrix effects as the endogenous analyte, allowing for accurate quantification.
-
Optimized Sample Cleanup:
-
Solid-Phase Extraction (SPE): SPE can effectively remove interfering phospholipids. Various sorbents are available, and the choice will depend on the specific matrix and analyte properties.
-
Liquid-Liquid Extraction (LLE): As mentioned for improving recovery, LLE also serves as a good cleanup technique.
-
-
Chromatographic Separation: Modifying the liquid chromatography (LC) method to separate 9,10-DiOHSA from the majority of matrix components is crucial. This can involve adjusting the gradient, changing the stationary phase, or using a different mobile phase.
Chromatography and Mass Spectrometry
Q3: I am having difficulty separating 9,10-DiOHSA from its isomers. What can I do?
A3: The presence of other dihydroxystearic acid isomers (e.g., 12,13-DiOHSA) can interfere with accurate quantification.
-
High-Resolution Chromatography: Utilizing a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable column is essential. C18 columns are commonly used for fatty acid analysis.[4][5]
-
Gradient Optimization: A slow, shallow gradient elution can improve the resolution of closely eluting isomers.
-
Alternative Stationary Phases: If a C18 column does not provide adequate separation, consider columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases.
-
Mass Spectrometry Resolution: A high-resolution mass spectrometer can help distinguish between isomers if they have slightly different mass-to-charge ratios, though this is unlikely for positional isomers. More practically, tandem mass spectrometry (MS/MS) with carefully selected transitions can improve specificity.
Q4: I am seeing a weak signal for 9,10-DiOHSA in my LC-MS/MS analysis. How can I improve sensitivity?
A4: A weak signal can be due to several factors, from sample preparation to instrument settings.
-
Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the ionization of 9,10-DiOHSA. Negative ion mode is typically used for fatty acid analysis.[5]
-
Select Appropriate MS/MS Transitions: In multiple reaction monitoring (MRM) mode, select the precursor ion and the most intense, specific product ions to maximize the signal-to-noise ratio.
-
Sample Derivatization: Although it adds a step to the workflow, derivatization of the carboxylic acid group can improve ionization efficiency and chromatographic behavior.
-
Increase Sample Loading: If possible, concentrate the sample extract and inject a larger volume onto the LC column, being mindful of potential matrix effects and column overload.
Frequently Asked Questions (FAQs)
Q: What is a suitable internal standard for 9,10-DiOHSA quantification?
A: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated (d4) or ¹³C-labeled 9,10-DiOHSA. This will have nearly identical chemical and physical properties, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for sample loss and matrix effects. If a SIL-IS is unavailable, a structurally similar but chromatographically resolved fatty acid diol can be considered, though this is a less ideal option.
Q: What are the expected concentrations of 9,10-DiOHSA in biological samples?
A: The concentration of 9,10-DiOHSA can vary depending on the biological matrix and the physiological or pathological state. One study on its precursor, cis-9,10-epoxystearic acid, found concentrations of 5.1 ± 2.2 µg per 10⁹ non-stimulated human leukocytes.[6] This suggests that the concentration of 9,10-DiOHSA is likely in the low ng/mL to µg/mL range in tissues and potentially lower in plasma. For comparison, other free fatty acids in human plasma are found at concentrations ranging from the low µM to mM levels.[7]
Q: How should I store my biological samples to ensure the stability of 9,10-DiOHSA?
A: To prevent degradation of fatty acids, biological samples should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C. It is advisable to minimize freeze-thaw cycles, as this can lead to analyte degradation.
Data Presentation
Table 1: Comparison of Extraction Methods for Fatty Acids from Biological Tissues
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., chloroform/methanol/water). | Simple, cost-effective, good for removing proteins and some salts. | Can be labor-intensive, may use large volumes of organic solvents, emulsion formation can be an issue. | >80% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | High selectivity, can remove a wide range of interferences, amenable to automation. | Can be more expensive than LLE, method development can be required to select the appropriate sorbent and solvents. | >85% |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile), and the supernatant containing the analyte is analyzed.[1] | Fast, simple, and requires minimal solvent. | Less effective at removing other matrix components like phospholipids, which can lead to significant matrix effects. | Variable, often lower than LLE or SPE |
Note: The typical recovery values are general estimates for fatty acids and can vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
Protocol: Quantification of 9,10-DiOHSA in Human Plasma by LC-MS/MS
This protocol provides a general framework. Optimization and validation are essential for each specific application.
1. Materials and Reagents:
-
This compound standard
-
Deuterated this compound (internal standard)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
-
Human plasma (collected with an appropriate anticoagulant)
2. Sample Preparation (Protein Precipitation & LLE):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a polypropylene tube, add 10 µL of the internal standard solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 5 µL of 1% formic acid.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 20% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
9,10-DiOHSA: Precursor ion (m/z) -> Product ion(s) (m/z) (To be determined by infusion of the standard)
-
Internal Standard: Precursor ion (m/z) -> Product ion(s) (m/z) (To be determined by infusion of the standard)
-
4. Data Analysis:
-
Integrate the peak areas for 9,10-DiOHSA and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of 9,10-DiOHSA in the unknown samples from the calibration curve.
Visualizations
Caption: A generalized workflow for the quantification of 9,10-DiOHSA.
Caption: Simplified 9,10-DiOHSA-mediated PPARα signaling pathway.
References
- 1. lcms.cz [lcms.cz]
- 2. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) [mdpi.com]
- 3. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis-9,10-epoxystearic acid in human leukocytes: isolation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
Improving the efficiency of 9,10-Dihydroxystearic acid extraction from plant tissues
Technical Support Center: 9,10-Dihydroxystearic Acid Extraction
Welcome to the technical support center for the extraction of this compound (DHSA) from plant tissues. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHSA) and why is it extracted from plants?
A1: this compound is a dihydroxy fatty acid derived from oleic acid.[1] It is of interest to researchers for its potential biological activities, including its role as an activator of peroxisome proliferator-activated receptor α (PPARα) and its effects on glucose metabolism.[2][3] Plants can be a natural source of DHSA, making its efficient extraction crucial for research and development.
Q2: Which solvent system is most effective for extracting DHSA from plant tissues?
A2: A combination of polar and non-polar solvents is generally recommended for the extraction of fatty acids from plant tissues.[4] For DHSA, which is soluble in organic solvents like ethanol (B145695), a mixture such as chloroform (B151607):methanol is a good starting point.[2][4] The optimal ratio may need to be determined empirically based on the specific plant matrix. Using solvents containing formic or acetic acid at cold temperatures can help inactivate lipases that might otherwise degrade the target molecule.[5]
Q3: How can I prevent the degradation of DHSA during the extraction process?
A3: Plant tissues contain lipases that can be released upon homogenization and degrade lipids.[5] To minimize degradation, it is advisable to inactivate these enzymes, for example, by boiling the sample in isopropanol (B130326) with an antioxidant like butylated hydroxytoluene (BHT).[5] Additionally, working at low temperatures and processing the samples quickly can reduce enzymatic activity.
Q4: What are the key steps in a typical DHSA extraction and purification workflow?
A4: A general workflow includes:
-
Tissue Preparation: Homogenization of the plant material to increase the surface area for extraction.
-
Lipid Extraction: Using a suitable solvent system (e.g., chloroform:methanol) to extract the total lipid fraction.
-
Phase Separation: Partitioning the extract to separate lipids from non-lipid components.
-
Saponification: Hydrolyzing the lipid extract with a base (e.g., NaOH) to release free fatty acids.
-
Acidification: Acidifying the mixture to precipitate the free fatty acids, including DHSA.
-
Purification: Washing and recrystallizing the crude extract to isolate pure DHSA. Ethanol is a suitable solvent for recrystallization.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of DHSA | 1. Incomplete cell lysis and extraction. 2. Degradation by lipases.[5] 3. Suboptimal solvent polarity. 4. Loss of product during phase separation or washing steps. | 1. Ensure thorough homogenization of the plant tissue. 2. Inactivate lipases by flash-freezing the tissue in liquid nitrogen before homogenization or by boiling in isopropanol.[5] 3. Experiment with different solvent ratios (e.g., chloroform:methanol 2:1 v/v). 4. Ensure the pH is correctly adjusted during acidification to precipitate all fatty acids. The pH of the wash water should be below 6.[6] |
| Contaminated Extract (Presence of other fatty acids, pigments, etc.) | 1. Co-extraction of other lipids and plant pigments. 2. Incomplete saponification. 3. Insufficient washing of the crude product. | 1. Incorporate a purification step using a non-polar solvent like petroleum ether to wash the crude product, as DHSA is insoluble in it.[8] 2. Ensure complete saponification by using an adequate concentration of NaOH and sufficient heating time. 3. Perform multiple recrystallizations from ethanol to improve purity.[6][7] A purity of over 95% can be achieved after three recrystallizations.[7] |
| Formation of Emulsion during Phase Separation | 1. High concentration of phospholipids (B1166683) and other amphipathic molecules. 2. Insufficient centrifugation force or time. | 1. Add saline solution to break the emulsion. 2. Increase the centrifugation speed and/or duration. 3. Consider a pre-extraction step with a less polar solvent to remove some interfering compounds. |
| Difficulty in Precipitating DHSA after Saponification | 1. Incorrect pH after acidification. 2. Low concentration of DHSA in the extract. | 1. Carefully adjust the pH to be acidic using an acid like HCl to ensure protonation of the carboxyl group.[6] 2. Concentrate the sample before acidification. 3. Cool the solution to 0°C for several hours to promote crystallization.[6] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is a generalized method based on common lipid extraction techniques, adapted for DHSA.
1. Sample Preparation:
- Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to minimize enzymatic degradation.
- Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Lipid Extraction (Modified Bligh & Dyer Method):
- To 1 gram of powdered tissue, add a solvent mixture of chloroform:methanol (1:2, v/v).
- Homogenize the mixture using a high-speed homogenizer for 2-3 minutes.
- Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v) to induce phase separation.
- Centrifuge the mixture to separate the layers. The lower chloroform layer contains the lipids.
- Carefully collect the lower chloroform phase.
3. Saponification:
- Evaporate the chloroform from the lipid extract under a stream of nitrogen.
- To the dried lipid residue, add a solution of NaOH in ethanol and heat to saponify the lipids, converting fatty acid esters to their sodium salts.
4. Acidification and Crude Extraction:
- After saponification, cool the mixture and acidify with HCl until the pH is below 6.[6] This will precipitate the free fatty acids.
- Collect the precipitate by filtration.
- Wash the crude precipitate with cold water to remove salts.
5. Purification by Recrystallization:
- Dissolve the crude DHSA in hot 95% ethanol.[6][7]
- Allow the solution to cool slowly and then store at 0°C for several hours to facilitate crystallization.[7]
- Collect the purified crystals by filtration and dry under a vacuum.
- Repeat the recrystallization process two to three times to achieve high purity (≥95%).[7]
Data Presentation
The following table summarizes hypothetical extraction yields of DHSA from different plant tissues using various solvent systems. This data is for illustrative purposes to guide experimental design.
| Plant Tissue | Solvent System (v/v) | Extraction Temperature (°C) | Extraction Time (hours) | Yield of Crude DHSA (mg/g of dry tissue) | Purity after Recrystallization (%) |
| Leaf | Chloroform:Methanol (2:1) | 25 | 4 | 2.5 | 94 |
| Seed | Hexane followed by Chloroform:Methanol (1:1) | 40 | 6 | 8.1 | 96 |
| Root | Dichloromethane:Methanol (2:1) | 25 | 4 | 1.8 | 92 |
| Leaf | Chloroform:Methanol (1:2) with 1% Acetic Acid | 4 | 6 | 3.2 | 95 |
Visualizations
Experimental Workflow for DHSA Extraction
References
- 1. This compound | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Validation & Comparative
Comparative analysis of the biological activity of 9,10-Dihydroxystearic acid isomers
A notable gap in current scientific literature is the direct comparative analysis of the biological activities of the four stereoisomers of 9,10-dihydroxystearic acid (9,10-DHSA). While research has been conducted on 9,10-DHSA as a mixture of isomers and on various regioisomers of hydroxystearic acid, data differentiating the effects of the individual stereoisomers—(9R,10S), (9S,10R), (9R,10R), and (9S,10S)—is scarce. This guide synthesizes the available information on 9,10-DHSA and related compounds to provide a framework for future comparative studies.
Overview of this compound (9,10-DHSA)
9,10-DHSA is an oxidation product of oleic acid.[1][2] It has been identified as a modulator of metabolic pathways, particularly through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[1] Studies on unspecified isomers of 9,10-DHSA have demonstrated its potential to improve glucose tolerance and insulin (B600854) sensitivity.[3]
While direct comparisons of 9,10-DHSA stereoisomers are lacking, research on the related compound, 9-hydroxystearic acid (9-HSA), indicates that stereochemistry is a critical determinant of biological activity. Studies have shown that the (R)-enantiomer of 9-HSA is a more potent inhibitor of histone deacetylase 1 (HDAC1) and exhibits a more pronounced anti-proliferative effect on colon cancer cells compared to its (S)-enantiomer.[4] This suggests that the spatial arrangement of the hydroxyl groups in the different stereoisomers of 9,10-DHSA likely results in distinct biological effects.
Quantitative Data on Biological Activity
Due to the limited research on individual 9,10-DHSA stereoisomers, a direct quantitative comparison is not possible. The following tables summarize the available data for 9,10-DHSA (isomer-unspecific) and provide a comparative overview of the anti-proliferative effects of various regioisomers of hydroxystearic acid (HSA) to illustrate the importance of the hydroxyl group's position.
Table 1: Summary of Known Biological Activities of this compound (Isomer-Unspecific)
| Biological Target/Process | Effect | Cell Line/Model | Concentration/Dose | Reference(s) |
| PPARα Activation | Activates PPARα | CV-1 cells | 50-100 µM | [1] |
| PPARγ Activation | Activates PPARγ in a dose-dependent manner | CV-1 cells | 50-100 µM | [3] |
| Glucose Metabolism | Improves glucose tolerance and insulin sensitivity | KKAy diabetic mice | 4% in diet | [1][3] |
Table 2: Comparative Anti-proliferative Activity of Hydroxystearic Acid (HSA) Regioisomers
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| 5-HSA | HT29 | ~50 | [5] |
| 7-HSA | HT29 | ~50 | [5] |
| 9-HSA | HT29 | ~50 | [5] |
| 10-HSA | HT29 | >100 (weak effect) | [5] |
| 11-HSA | HT29 | >100 (weak effect) | [5] |
Key Signaling Pathways
The biological activities of 9,10-DHSA and other hydroxy fatty acids are mediated through various signaling pathways. PPARs are key nuclear receptors involved in lipid and glucose metabolism and are known targets of 9,10-DHSA.[1] Other pathways, such as the NF-κB and MAPK pathways, are commonly modulated by fatty acid derivatives in the context of inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a comparative analysis of 9,10-DHSA isomers.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of the 9,10-DHSA isomers on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
9,10-DHSA isomers (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of each 9,10-DHSA isomer in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the isomers. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the isomers).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value for each isomer.
Protocol 2: PPARα Activation (Luciferase Reporter) Assay
This protocol measures the ability of the 9,10-DHSA isomers to activate the PPARα receptor.
Materials:
-
Host cell line (e.g., HEK293T, CV-1)
-
Expression vector for PPARα
-
Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene (e.g., pPPRE-Luc)
-
Control vector for transfection normalization (e.g., a β-galactosidase or Renilla luciferase vector)
-
Transfection reagent
-
9,10-DHSA isomers
-
Known PPARα agonist (positive control, e.g., GW7647)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 24-well or 96-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPARα expression vector, the PPRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the 9,10-DHSA isomers, the positive control, or a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the assay kit's instructions.
-
Normalization: Measure the activity of the co-transfected control reporter (e.g., β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.
-
Data Analysis: Express the results as fold activation relative to the vehicle control. Plot dose-response curves to determine the EC50 value for each isomer.
Conclusion and Future Directions
The existing body of research strongly indicates that this compound is a biologically active lipid with significant potential in metabolic regulation. However, the lack of studies differentiating between its stereoisomers represents a critical knowledge gap. The principle of stereospecificity in biological systems, supported by evidence from related compounds like 9-HSA, suggests that a comparative analysis of the (9R,10S), (9S,10R), (9R,10R), and (9S,10S) isomers of 9,10-DHSA is imperative. Such research would not only elucidate the specific structure-activity relationships but also pave the way for the development of more targeted therapeutic agents for metabolic, inflammatory, and proliferative diseases. Future studies should focus on the synthesis of pure stereoisomers and their subsequent evaluation in a battery of in vitro and in vivo assays, such as those detailed in this guide.
References
A Head-to-Head Comparison of 9,10-Dihydroxystearic Acid and Ricinoleic Acid in Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
The landscape of industrial and pharmaceutical lubrication is continually evolving, with a growing emphasis on bio-based, sustainable, and high-performance solutions. Within this domain, hydroxylated fatty acids have garnered significant attention for their unique lubricating properties. This guide provides a detailed, data-driven comparison of two such fatty acids: 9,10-Dihydroxystearic acid and ricinoleic acid. While both are C18 fatty acids with hydroxyl groups, their structural differences lead to distinct performance characteristics in lubricant formulations. This comparison aims to provide an objective overview supported by available experimental data to aid in the selection and development of advanced lubricants.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these fatty acids is crucial for predicting their behavior in lubricant formulations. Ricinoleic acid is a monounsaturated fatty acid with a hydroxyl group at the 12th carbon position.[1][2] In contrast, this compound is a saturated fatty acid featuring two adjacent hydroxyl groups at the 9th and 10th carbon positions.[3][4] These structural distinctions significantly influence properties like viscosity and polarity.
| Property | This compound | Ricinoleic Acid |
| Molecular Formula | C18H36O4[3] | C18H34O3[5] |
| Molar Mass | 316.5 g/mol [3] | 298.46 g/mol [2] |
| Structure | Saturated, two hydroxyl groups at C9 and C10[3] | Monounsaturated (C9=C10), one hydroxyl group at C12[1] |
| Appearance | Crystalline solid[4] | Yellow viscous liquid[6] |
| Melting Point | 90°C[7] | 5.5 °C[5] |
| Boiling Point | 375.89°C (estimated)[7] | 245 °C @ 10 mmHg[8] |
| Density | 0.973 g/cm³ (estimated)[7] | 0.940 g/cm³ @ 27.4°C[5] |
| Viscosity | Not available as a neat liquid at standard conditions | 400 cSt @ 25°C[5] |
Lubricant Performance: A Comparative Analysis
Direct head-to-head comparative studies of this compound and ricinoleic acid as primary lubricant base stocks are limited in publicly available literature. However, their performance can be inferred from studies where they are used as additives or in formulations derived from their natural sources.
Tribological Properties: Wear and Friction
The primary function of a lubricant is to minimize friction and wear between interacting surfaces. The four-ball wear test is a standard method to evaluate the anti-wear properties of lubricants.
A key study investigated the tribological properties of di-hydroxy stearic acid as an additive in castor oil, which is naturally rich in ricinoleic acid. The results indicated that the addition of di-hydroxy stearic acid significantly increased the load-carrying capacity, and enhanced the anti-wear and friction-reducing abilities of castor oil. This improvement is attributed to the formation of a chemisorbed lubricating film on the steel surfaces through tribochemical reactions.
| Performance Metric | This compound (as an additive in Castor Oil) | Ricinoleic Acid (in Castor Oil) |
| Load-Carrying Capacity | Increased | Baseline (Good) |
| Anti-Wear Ability | Increased | Baseline (Good) |
| Friction-Reducing Ability | Increased | Baseline (Good) |
Oxidative and Thermal Stability
The stability of a lubricant under high-temperature and oxidative stress is critical for its operational lifespan. The Rancimat method is a common accelerated aging test to determine the oxidative stability of oils and fats.
Castor oil, containing a high percentage of ricinoleic acid, exhibits good oxidative stability, with a reported induction time of 35.5 hours at 110°C in one study.[10] This stability is attributed to the presence of the hydroxyl group and the monounsaturated nature of ricinoleic acid.[10]
Data on the oxidative stability of this compound is not as prevalent. However, as a saturated fatty acid, it is theoretically expected to have better oxidative stability compared to unsaturated fatty acids like ricinoleic acid, as the double bond in ricinoleic acid is a primary site for oxidation.
| Performance Metric | This compound | Ricinoleic Acid (in Castor Oil) |
| Oxidative Stability (Rancimat) | Data not readily available (theoretically high) | 35.5 hours @ 110°C[10] |
| Thermal Stability | Data not readily available | High, attributed to hydroxyl functionality[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the standard test methods relevant to the data presented.
Four-Ball Wear Test (ASTM D4172)
This test evaluates the wear-preventive characteristics of fluid lubricants.
Caption: ASTM D4172 Four-Ball Wear Test Workflow.
Rancimat Method for Oxidative Stability
This method determines the oxidation stability of fats and oils by measuring the induction time.
Caption: Rancimat Method for Oxidative Stability Testing.
Logical Comparison Framework
The selection between this compound and ricinoleic acid for a specific lubricant application depends on a careful evaluation of their respective strengths and weaknesses.
Caption: Logical Framework for Lubricant Selection.
Conclusion
Both this compound and ricinoleic acid present compelling attributes for their use in advanced lubricant formulations. Ricinoleic acid, readily available from castor oil, offers a well-documented profile of high viscosity and excellent lubricity.[1][9] Its performance as a biolubricant is well-established.
This compound, while less studied as a primary lubricant, shows significant promise, particularly as a performance-enhancing additive. Its saturated nature suggests potentially superior oxidative stability, a critical factor for lubricants in demanding applications. The demonstrated ability of di-hydroxy stearic acid to improve the tribological performance of castor oil highlights its potential in synergistic formulations.
Further research is warranted to conduct direct, comprehensive comparisons of these two hydroxylated fatty acids in various base oils and under a wider range of operating conditions. Such studies will be invaluable for formulators aiming to tailor the next generation of high-performance, bio-based lubricants for specialized industrial and pharmaceutical applications.
References
- 1. traquisa.com [traquisa.com]
- 2. castoroil.in [castoroil.in]
- 3. This compound | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Ricinoleic Acid | C18H34O3 | CID 643684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 7. This compound CAS#: 120-87-6 [m.chemicalbook.com]
- 8. acme-hardesty.com [acme-hardesty.com]
- 9. Lubrication properties of castor oil--potential basestock for biodegradable lubricants - ProQuest [proquest.com]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
- 11. alliancechemical.com [alliancechemical.com]
A Comparative Guide to the Quantification of 9,10-Dihydroxystearic Acid: A Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for the analysis of 9,10-DHSA and related hydroxy fatty acids using GC-MS and LC-MS. It is important to note that direct head-to-head cross-validation studies for 9,10-DHSA are limited; therefore, data from studies on 9,10-DHSA or closely related analytes are presented to provide a comprehensive overview.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Linearity (R²) | Typically > 0.99 | Typically ≥ 0.99[1] | Typically > 0.99 |
| Accuracy (% Recovery) | Information not readily available | 89% to 98.57% (for a similar polar compound)[1] | 80% - 120% (Typical for competitive ELISAs) |
| Intra-assay Precision (% CV) | Information not readily available | 2.11% to 13.81% (for a similar polar compound)[1] | ≤ 10% (Typical for competitive ELISAs) |
| Inter-assay Precision (% CV) | Information not readily available | 3.43% to 10.93% (for a similar polar compound)[1] | ≤ 15% (Typical for competitive ELISAs) |
| Limit of Quantification (LOQ) | 1.8 ng for 9-hydroxystearic acid and 4.4 ng for 10-hydroxystearic acid[2] | 0.4 to 2.6 ng/mL (for various saturated hydroxy fatty acids)[3] | Analyte-dependent, typically in the ng/mL to pg/mL range (General for small molecules) |
| Specificity | High (based on retention time and mass fragmentation) | High (based on retention time and specific mass transitions) | Dependent on antibody cross-reactivity. A study on an ELISA for other dihydroxy fatty acids showed negligible cross-reactivity with 9,10-DHSA[4] |
| Derivatization | Generally required | Often not required[5] | Not required |
| Throughput | Lower | Higher | High |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a method developed for the quantitative analysis of 9- and 10-hydroxystearic acids in cellular extracts[2].
1. Sample Preparation (Lipid Extraction and Derivatization):
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a suitable solvent such as a chloroform/methanol (B129727) mixture.
-
Extraction: Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Saponification: Treat the lipid extract with a methanolic base (e.g., KOH) to hydrolyze esterified fatty acids.
-
Acidification and Extraction: Acidify the sample and extract the free fatty acids with a non-polar solvent like hexane (B92381).
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to their more volatile trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Mode: Splitless at 280 °C.
-
Oven Temperature Program: Start at 80°C, hold for 2 min, then ramp to 280°C at 20 °C/min, and hold for 10 min.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the TMS-derivatives of 9- and 10-DHSA.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is a generalized procedure based on methods for the analysis of oxidized fatty acids in biological fluids[6][7].
1. Sample Preparation:
-
Internal Standard Spiking: Add a suitable internal standard (e.g., a deuterated analog of 9,10-DHSA) to the sample.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent like acetonitrile (B52724).
-
Liquid-Liquid Extraction (optional for cleaner samples): After protein precipitation, an optional liquid-liquid extraction with a solvent like hexane can be performed to further clean up the sample.
-
Evaporation and Reconstitution: Evaporate the solvent from the extract and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typical for fatty acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 9,10-DHSA and its internal standard.
Enzyme-Linked Immunosorbent Assay (ELISA)
While a specific commercial ELISA kit for 9,10-DHSA was not identified, a competitive ELISA is a feasible approach. The following outlines the general principles.
1. Principle of Competitive ELISA:
-
A microplate is coated with a capture antibody specific for 9,10-DHSA.
-
The sample containing 9,10-DHSA and a known amount of enzyme-labeled 9,10-DHSA (tracer) are added to the wells.
-
The 9,10-DHSA in the sample and the tracer compete for binding to the limited number of capture antibody sites.
-
After an incubation period, the plate is washed to remove unbound components.
-
A substrate for the enzyme is added, which is converted into a colored product.
-
The intensity of the color, measured by a microplate reader, is inversely proportional to the concentration of 9,10-DHSA in the sample.
2. General Protocol:
-
Plate Coating: Coat a 96-well microplate with an anti-9,10-DHSA antibody.
-
Blocking: Block the remaining protein-binding sites on the plate.
-
Competitive Binding: Add standards and samples, followed by the enzyme-conjugated 9,10-DHSA, to the wells and incubate.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate and incubate until sufficient color develops.
-
Stopping Reaction: Stop the enzyme-substrate reaction with a stop solution.
-
Signal Detection: Read the absorbance at the appropriate wavelength using a microplate reader.
Mandatory Visualization
Caption: General experimental workflow for the quantification of 9,10-DHSA.
Caption: Logical relationship in the cross-validation of analytical methods.
References
- 1. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Improved ELISA for linoleate-derived diols in human plasma utilizing a polyHRP-based secondary tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 9,10-Dihydroxystearic Acid's Impact on Glucose Metabolism: In Vitro vs. In Vivo Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of 9,10-Dihydroxystearic acid (9,10-DHSA) on glucose metabolism. The available experimental data is presented to offer an objective overview for researchers and professionals in the field of metabolic disease and drug development.
Summary of Findings
Current research indicates that this compound (9,10-DHSA), an oxidation product of oleic acid, demonstrates beneficial effects on glucose metabolism in vivo.[1][2][3] Studies in diabetic mouse models show that dietary supplementation with 9,10-DHSA improves glucose tolerance and enhances insulin (B600854) sensitivity.[1][2] The primary in vitro evidence points towards the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) as a potential mechanism for these effects.[1][2] However, there is a notable lack of direct in vitro studies investigating the effects of 9,10-DHSA on glucose uptake in key metabolic tissues such as skeletal muscle and adipose tissue, or on insulin secretion from pancreatic beta-cells.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of 9,10-DHSA on glucose metabolism.
Table 1: In Vivo Effects of 9,10-DHSA on Glucose Metabolism in KKAy Mice
| Parameter | Control Group (High-Fat Diet with 4% Corn Oil) | 2% 9,10-DHSA Group (High-Fat Diet) | 4% 9,10-DHSA Group (High-Fat Diet) | Reference |
| Glucose Tolerance Test (Blood Glucose) | [2] | |||
| 0.5 hour post-glucose | Higher | Not significantly different from control | Significantly lower than control | [2] |
| 1 hour post-glucose | Higher | Not significantly different from control | Significantly lower than control | [2] |
| Area Under the Curve (AUC) | Higher | Not significantly different from control | Significantly lower than control | [2] |
| Insulin Sensitivity Test (Blood Glucose) | [2] | |||
| 0.5 hour post-insulin | Higher | Not significantly different from control | Significantly lower than control | [2] |
| 1 hour post-insulin | Higher | Not significantly different from control | Significantly lower than control | [2] |
| Body Weight | Higher | Not significantly different from control | Significantly lower than control | [2] |
Table 2: In Vitro Effects of 9,10-DHSA on PPAR Activation
| Parameter | Vehicle Control | 5-20 µM 9,10-DHSA | 50-100 µM 9,10-DHSA | Rosiglitazone (Positive Control) | Reference |
| PPAR-γ Activation in CV-1 cells | No activation | No activation | Dose-dependent activation | Significant activation | [2] |
| PPAR-α Activation in CV-1 cells | No activation | No activation | No activation | Not reported | [2] |
Experimental Protocols
In Vivo Study: Effects of 9,10-DHSA on Glucose Metabolism in KKAy Mice [2]
-
Animal Model: Male KKAy mice, a model for type 2 diabetes.
-
Acclimatization: Mice were acclimatized for one week before the experiment.
-
Grouping: 48 mice were randomly divided into four groups (n=12 per group):
-
4% Corn Oil (Control)
-
4% Olive Oil
-
2% 9,10-DHSA
-
4% 9,10-DHSA
-
-
Diet: All groups were fed a high-fat diet with the respective oil/fatty acid supplementation for the entire study duration.
-
Duration: 6 weeks.
-
Glucose Tolerance Test (GTT): Performed after 5 weeks of dietary intervention. Mice were fasted for 12 hours, and a baseline blood glucose level was measured. Glucose (2 g/kg body weight) was administered orally. Blood glucose levels were measured at 0.5, 1, and 2 hours post-administration.
-
Insulin Sensitivity Test (IST): Performed after 6 weeks of dietary intervention. Mice were fasted for 4 hours. Human insulin (0.75 U/kg body weight) was injected intraperitoneally. Blood glucose levels were measured at 0.5, 1, and 2 hours post-injection.
-
Blood Collection: Blood samples were collected from the tail vein.
-
Statistical Analysis: Data were analyzed using appropriate statistical methods to determine significance (P < 0.05).
In Vitro Study: PPAR-γ Activation Assay in CV-1 Cells [2]
-
Cell Line: CV-1 cells (monkey kidney fibroblasts), a common cell line for transactivation assays.
-
Plasmids: Cells were transiently co-transfected with:
-
A chimeric expression vector for the human PPAR-γ ligand-binding domain fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a GAL4 upstream activation sequence linked to a luciferase reporter gene.
-
-
Treatment: After transfection, cells were incubated for 24 hours with varying concentrations of 9,10-DHSA (5, 10, 20, 50, 100 µM), a vehicle control, or a positive control (rosiglitazone).
-
Luciferase Assay: Cell lysates were assayed for luciferase activity to quantify the activation of the PPAR-γ receptor.
-
Data Analysis: Luciferase activity was normalized and expressed as fold activation over the vehicle control.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway for 9,10-DHSA's in vivo effects and a typical experimental workflow for a Glucose Tolerance Test.
References
- 1. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturated fatty acids inhibit unsaturated fatty acid induced glucose uptake involving GLUT10 and aerobic glycolysis in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
A Comparative Analysis of the Surfactant Properties of 9,10-Dihydroxystearic Acid and its Ethoxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the surfactant properties of 9,10-Dihydroxystearic acid (DHSA) and its ethoxylated derivatives (DHSAE-n). The information presented is based on available scientific literature and aims to assist in the evaluation of these compounds for various applications, including in drug development and formulation.
Introduction
This compound (DHSA) is a saturated fatty acid derived from the oxidation of oleic acid.[1][2] Its structure, featuring a carboxylic acid head group and two hydroxyl groups along the alkyl chain, imparts unique surfactant properties. Ethoxylation of DHSA, a process of adding ethylene (B1197577) oxide (EO) chains, creates a series of non-ionic surfactants (DHSAE-n) with tunable hydrophilicity and modified surfactant performance.[1][2] This guide explores the comparative surfactant properties of the parent DHSA and its ethoxylated counterparts.
Synthesis Overview
The synthesis of DHSA and its ethoxylates follows a two-step process, beginning with the conversion of oleic acid to DHSA, which is then ethoxylated to produce DHSAE-n.
Comparative Surfactant Properties
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₆O₄ | [3] |
| Molecular Weight | 316.48 g/mol | [3] |
| Melting Point | 90-92 °C | [4] |
| Solubility | Soluble in ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers. | [4] |
Surfactant Performance Data
The following table presents the known surfactant properties of DHSA. A qualitative comparison for its ethoxylates is provided based on the available literature.
| Surfactant Property | This compound (DHSA) | DHSA Ethoxylates (DHSAE-n) |
| Critical Micelle Concentration (CMC) | 0.01% | Expected to vary with the degree of ethoxylation (n). Generally, for non-ionic surfactants, CMC increases with the length of the hydrophilic ethoxy chain.[5] |
| Surface Tension at CMC (γcmc) | 37.0 mN/m | A study on DHSAE-15 showed a higher efficiency in reducing surface tension compared to a linear stearic acid ethoxylate (SAE-15).[1] This suggests that DHSA ethoxylates are effective at lowering surface tension. |
| Wettability | Data not available | DHSAE-15 demonstrated better wettability than SAE-15.[1] Ethoxylation generally improves the wetting properties of hydrophobic molecules. |
| Emulsification | Data not available | The emulsification properties of DHSAE-n have been systematically studied, suggesting they are effective emulsifiers.[1][2] |
| Foaming Ability | Data not available | The foaming properties of DHSAE-n have been studied.[1][2] Typically, the foaming ability of ethoxylated surfactants can be controlled by the length of the EO chain. |
| Detergency | Data not available | The decontamination properties of DHSAE-n have been investigated.[1][2] A comparison showed that SAE-15 had better detergency than DHSAE-15.[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the surfactant properties of DHSA and its ethoxylates.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and surface tension are fundamental properties of surfactants. The surface tension method is a common and reliable technique for their determination.
Methodology:
-
Solution Preparation: A series of aqueous solutions of the surfactant are prepared at a range of concentrations, typically spanning several orders of magnitude below and above the expected CMC.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer. Common methods include the Du Noüy ring method or the Wilhelmy plate method. Measurements should be performed at a constant temperature.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The resulting plot will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The concentration at the point of inflection, where the slope changes, is the Critical Micelle Concentration (CMC).
-
γcmc Determination: The surface tension value in the plateau region is the surface tension at the CMC (γcmc).
Wettability Assessment (Contact Angle Measurement)
Wettability is the ability of a liquid to maintain contact with a solid surface. It is commonly assessed by measuring the contact angle.
Methodology:
-
Substrate Preparation: A standardized hydrophobic solid substrate is prepared (e.g., paraffin (B1166041) wax, polished polymer surface).
-
Droplet Deposition: A small droplet of the surfactant solution (at a concentration above the CMC) is carefully deposited onto the substrate.
-
Contact Angle Measurement: The angle formed between the solid-liquid interface and the liquid-vapor interface is measured using a goniometer or an optical contact angle measuring system.
-
Comparison: Lower contact angles indicate better wetting properties. The contact angles of DHSA and DHSAE-n solutions would be compared to that of pure water and to each other.
Emulsification Power
The ability of a surfactant to stabilize an emulsion can be evaluated by observing the stability of an oil-in-water emulsion over time.
Methodology:
-
Emulsion Preparation: A fixed ratio of oil (e.g., liquid paraffin or a vegetable oil) and an aqueous solution of the surfactant (at a concentration above the CMC) are mixed.
-
Homogenization: The mixture is homogenized using a high-shear mixer or sonicator for a specified time to form an emulsion.
-
Stability Observation: The emulsion is transferred to a graduated cylinder and allowed to stand undisturbed. The volume of the separated aqueous phase is recorded at regular time intervals.
-
Comparison: A slower rate of phase separation indicates a more stable emulsion and higher emulsification power of the surfactant.
Foaming Ability and Foam Stability (Ross-Miles Method)
The Ross-Miles method is a standard procedure for evaluating the foaming characteristics of surfactants.
Methodology:
-
Apparatus Setup: A jacketed graduated cylinder with a specified volume and a pipette with a specified orifice size are used. The temperature is maintained by circulating water through the jacket.
-
Solution Preparation: An aqueous solution of the surfactant is prepared at a concentration above its CMC.
-
Procedure: A specific volume of the surfactant solution is placed in the bottom of the graduated cylinder. Another volume of the same solution is allowed to fall from a specified height from the pipette into the cylinder, generating foam.
-
Foam Ability Measurement: The initial height of the foam generated is measured immediately after all the solution has been released from the pipette.
-
Foam Stability Measurement: The height of the foam is measured again after a specified period (e.g., 5 minutes). The percentage of foam height remaining is an indicator of foam stability.
Conclusion
This compound and its ethoxylates represent a versatile class of bio-based surfactants. While DHSA itself exhibits surfactant properties, its ethoxylation allows for the fine-tuning of these characteristics to suit specific applications. The available literature suggests that DHSA ethoxylates are effective in reducing surface tension and possess good wetting and emulsification properties. However, a comprehensive, publicly available dataset directly comparing the performance of DHSA with its various ethoxylated derivatives is needed for a complete evaluation. The experimental protocols detailed in this guide provide a framework for conducting such a comparative study. Further research to quantify the surfactant properties of a series of DHSAE-n compounds would be highly valuable for their application in research, drug development, and other industrial sectors.
References
Evaluating the Biodegradability of 9,10-Dihydroxystearic Acid-Based Polymers Against Traditional Plastics: A Comparative Guide
In the quest for sustainable alternatives to conventional plastics, bio-based polymers derived from renewable resources are gaining significant attention. Among these, polymers based on 9,10-Dihydroxystearic acid (DHSA), a derivative of oleic acid, present a promising avenue. This guide provides a comparative evaluation of the biodegradability of DHSA-based polymers against traditional petroleum-based plastics such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyethylene terephthalate (B1205515) (PET). The information is intended for researchers, scientists, and professionals in drug development who are exploring novel, environmentally benign materials.
Quantitative Data on Biodegradability
The biodegradability of a material is its susceptibility to being broken down by microorganisms into simpler substances like carbon dioxide, water, and biomass. Standardized tests, such as ISO 14855 and ASTM D5338, are employed to quantify this process under controlled composting conditions.
While specific data on the biodegradation of polymers synthesized directly from this compound under controlled composting conditions is limited in publicly available literature, the biodegradability of the DHSA monomer and related fatty acid-based polyesters offers valuable insights. The DHSA monomer itself has been shown to be readily biodegradable. In aquatic environments, palm-based DHSA achieved 64% biodegradation in 20 days and 60% in 23 days[1]. Another study on monoglycerides (B3428702) of DHSA found that they reached a 60% biodegradation level in 20 days[2]. This inherent biodegradability of the monomeric unit is a strong indicator of the potential for DHSA-based polymers to be biodegradable.
In contrast, traditional plastics exhibit very low rates of biodegradation under similar conditions. The strong carbon-carbon backbone of polymers like polyethylene and polypropylene makes them highly resistant to microbial attack.
Below is a summary of available data to facilitate a comparison:
| Polymer/Material | Test Method/Environment | Biodegradation Rate/Extent | Duration |
| This compound (Monomer) | OECD 301F (Aquatic) | 64% | 20 days[1] |
| This compound (Monomer) | OECD 301C (Aquatic) | 60% | 23 days[1] |
| Fatty Acid-Based Polyesters (General) | Incubation | 20-40% (weight loss) | 60 days |
| Polyethylene (PE) | Composting | ~23% | 90 days[3] |
| Low-Density Polyethylene (LDPE) | Composting | ~17% (weight reduction) | 6 months |
| Polypropylene (PP) based wipe | Aquatic (Wastewater Treatment Plant) | Did not degrade (cellulosic component did) | Not specified[4] |
| Polyethylene Terephthalate (PET) | Microbial Consortium | 0.13 mg/cm²/day | Not specified |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in test methodologies, environments, and the specific formulations of the polymers tested. The data for DHSA pertains to the monomer, and the biodegradability of its polymers may vary.
Experimental Protocols: Aerobic Biodegradation under Controlled Composting Conditions (ISO 14855)
To ensure reproducible and comparable results, standardized test methods are crucial. The ISO 14855 standard outlines a method for determining the ultimate aerobic biodegradability of plastic materials under controlled composting conditions by analyzing the evolved carbon dioxide.
Objective: To determine the percentage of conversion of carbon in the test material to CO₂ during the composting process.
Key Methodological Steps:
-
Preparation of Inoculum: A stabilized and mature compost from a well-aerated composting plant is used as the inoculum. This provides a rich and diverse microbial community.
-
Test Setup: The test material is mixed with the compost inoculum and placed in a composting vessel. Control vessels containing only the inoculum (blank) and vessels with a reference material (e.g., cellulose) are also prepared.
-
Controlled Conditions: The composting vessels are maintained under optimal aerobic conditions with controlled temperature (typically 58°C ± 2°C), moisture (around 55%), and aeration[5]. The test is conducted in the dark to prevent photodegradation and typically runs for a period not exceeding 180 days[5][6].
-
Measurement of CO₂ Evolution: The air supplied to the vessels is carbon dioxide-free. The CO₂ produced from the aerobic respiration of the microorganisms is continuously monitored and measured using methods like gas chromatography or gravimetric measurement after absorption in a suitable solution[5].
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the cumulative CO₂ produced from the test material (after subtracting the CO₂ from the blank) to the theoretical maximum amount of CO₂ that can be produced from the test material, which is determined from its organic carbon content[7]. A material is considered biodegradable if it reaches 90% biodegradation within 180 days[5].
Visualizing the Process: Experimental Workflow and Biodegradation Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
The biodegradation of polymers is a multi-step process initiated by microbial action.
The process begins with the colonization of the polymer surface by microorganisms, which then secrete extracellular enzymes that break down the long polymer chains into smaller fragments (bio-fragmentation)[8]. These smaller molecules, such as oligomers and monomers, can then be transported into the microbial cells (assimilation) and used as carbon and energy sources through metabolic pathways, ultimately leading to mineralization into carbon dioxide, water, and new biomass[8][9]. For polyesters, the initial and crucial step is the hydrolysis of the ester bonds, which can be catalyzed by enzymes like esterases and lipases[10].
Conclusion
The evaluation of biodegradability is a critical step in the development of sustainable polymeric materials. While comprehensive data on the biodegradability of this compound-based polymers under controlled composting conditions is still emerging, the inherent biodegradability of the DHSA monomer suggests a promising outlook. In stark contrast, traditional plastics like polyethylene, polypropylene, and polyethylene terephthalate exhibit minimal to negligible biodegradation over extended periods, contributing to their persistence in the environment.
For researchers and drug development professionals, the potential of DHSA-based polymers as biodegradable alternatives is significant. However, further research is imperative to synthesize various DHSA-based polymers and systematically evaluate their biodegradability according to standardized protocols like ISO 14855. Such studies will provide the necessary quantitative data to fully validate their environmental performance and pave the way for their application in a circular economy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Aquatic aerobic biodegradation of commonly flushed materials in aerobic wastewater treatment plant solids, seawater, and lakewater :: BioResources [bioresources.cnr.ncsu.edu]
- 5. aimplas.net [aimplas.net]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. ISO 14855 standard – BPC Instruments [bpcinstruments.com]
- 8. Biodegradation of Polymers: Stages, Measurement, Standards and Prospects | MDPI [mdpi.com]
- 9. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
